Technical Documentation Center

Ethyl 1-ethyl-1H-pyrazole-5-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
  • CAS: 1007460-78-7

Core Science & Biosynthesis

Foundational

Precision Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate: A Regiocontrolled Technical Guide

The following technical guide details the synthesis and characterization of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate . This document deviates from standard recipe-style protocols to focus on the regiochemical challenges i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and characterization of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate . This document deviates from standard recipe-style protocols to focus on the regiochemical challenges inherent in pyrazole chemistry, specifically the differentiation between the 1,3- and 1,5-isomers.

Executive Summary & Strategic Analysis

The pyrazole-5-carboxylate scaffold is a critical pharmacophore in drug discovery, serving as a core motif in cannabinoid receptor antagonists (e.g., Rimonabant) and various kinase inhibitors. However, the synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (Target 1 ) presents a classic regioselectivity problem.

Standard cyclocondensation of hydrazine derivatives with 1,3-dicarbonyls typically favors the formation of the 1,3-isomer (sterically less congested) or yields difficult-to-separate mixtures. For high-purity applications, relying on thermodynamic separation is inefficient.

This guide prioritizes a Direct Lithiation Strategy (Method A) as the "Gold Standard" for regiochemical purity, utilizing the directing group properties of the pyrazole nitrogen. A secondary Cyclocondensation Strategy (Method B) is provided for context on scale-up economics, with strict purification caveats.

The Regiochemistry Challenge

The core difficulty lies in distinguishing and synthesizing the 1,5-substituted system versus the 1,3-substituted system.

FeatureTarget: 1,5-Isomer Impurity: 1,3-Isomer
Structure N1-Ethyl adjacent to C5-EsterN1-Ethyl far from C3-Ester
Sterics High (Ethyl/Ester clash)Low
Formation Disfavored in standard cyclizationFavored in standard cyclization
Key ID NO NOE between N-Et and Ring HStrong NOE between N-Et and C5-H

Method A: The "Gold Standard" (C5-Lithiation)

This method exploits the acidity of the C5-proton in N-alkyl pyrazoles. Although the N-alkyl group (alpha-position) is kinetically acidic, the C5-lithio species is thermodynamically favored due to the coordination of the lithium cation with the N1 lone pair (Directed Ortho Metalation logic).

reaction Pathway

LithiationRoute Start 1-Ethylpyrazole (Commercially Available) Step1 Deprotonation (n-BuLi / THF) Start->Step1 -78°C Inter Intermediate: 5-Lithio-1-ethylpyrazole (Thermodynamic Product) Step1->Inter Warm to 0°C (Isomerization) Step2 Electrophilic Trap (Ethyl Chloroformate) Inter->Step2 Cool to -78°C Add ClCOOEt Product Target: Ethyl 1-ethyl-1H-pyrazole-5-carboxylate Step2->Product Quench & Workup

Caption: Thermodynamic control directs lithiation to the C5 position, ensuring regiochemical purity.

Detailed Protocol

Reagents:

  • 1-Ethylpyrazole (1.0 eq)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 eq)

  • Ethyl chloroformate (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF (0.5 M concentration relative to pyrazole) and 1-Ethylpyrazole.

  • Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise over 20 minutes.

    • Critical Step: After addition, allow the reaction to warm to -10°C to 0°C and stir for 30–60 minutes.

    • Why? Initial deprotonation may occur at the N-ethyl group (kinetic). Warming allows the lithium to migrate to the thermodynamically stable C5 position [1].

  • Trapping: Cool the mixture back to -78°C . Add ethyl chloroformate dropwise. The solution may become viscous or change color.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically a colorless to pale yellow oil.

Method B: Enaminone Cyclization (Alternative)

If 1-ethylpyrazole is unavailable, or for diversity-oriented synthesis, the reaction of an enaminoketoester with ethylhydrazine is the most regioselective cyclization approach.

Concept: Reaction of Ethyl 2,4-dioxovalerate directly with ethylhydrazine yields a mixture. However, converting the ketoester to an enamine (using DMF-DMA) directs the hydrazine attack.

Reaction:

  • Precursor Formation: React Ethyl pyruvate with DMF-DMA

    
     Ethyl 4-(dimethylamino)-2-oxo-3-butenoate.
    
  • Cyclization: React Precursor with Ethylhydrazine.

    • Note: While better than direct diketone condensation, this route still carries a risk of ~5-10% regioisomer contamination depending on solvent polarity [2].

Characterization & Validation

The most common error in this synthesis is misidentifying the 1,3-isomer as the 1,5-target. You must validate using NMR NOE (Nuclear Overhauser Effect) experiments.

Quantitative Data Table
PropertyValue / ObservationNotes
Appearance Pale yellow oil / Low-melting solid
Molecular Formula C₈H₁₂N₂O₂MW: 168.19 g/mol
¹H NMR (CDCl₃)

1.42 (t, 3H, N-Et), 1.38 (t, 3H, Ester-Et), 4.60 (q, 2H, N-Et), 4.35 (q, 2H, Ester-Et), 6.85 (d, 1H, C4-H), 7.55 (d, 1H, C3-H)
N-CH₂ signal is key.[1][2][3][4]
¹³C NMR ~133 ppm (C5), ~108 ppm (C4), ~138 ppm (C3)C5 is shifted due to ester.
Regio-Marker NOE Signal See Decision Tree below.
The "NOE Test" for Isomer Confirmation[1]

Perform a 1D-NOESY or 2D-NOESY experiment irradiating the N-CH₂ protons (~4.60 ppm).

NOEDecision Decision Irradiate N-CH2 (4.60 ppm) Result1 Strong NOE to Ring Proton (C5-H)? Decision->Result1 Fail FAILURE: 1,3-Isomer Identified (Ethyl 1-ethyl-1H-pyrazole-3-carboxylate) Result1->Fail YES Pass SUCCESS: 1,5-Isomer Identified (Target Molecule) Result1->Pass NO (Only NOE to Ester/C4-H)

Caption: Logical flow for confirming regiochemistry via NMR spectroscopy.

  • Explanation: In the 1,3-isomer , the N-Ethyl group is adjacent to the C5-Proton. They are close in space, resulting in a strong NOE enhancement.

  • In the 1,5-isomer (Target) , the N-Ethyl group is adjacent to the Ester group. There is no proton at C5 . Therefore, you will see NOE enhancement of the Ester ethoxy group, but not a ring proton (other than potentially a weak long-range signal to C4).

Troubleshooting & Optimization

  • Problem: Low Yield in Method A.

    • Cause: Incomplete lithiation or decomposition of the lithio-species.

    • Fix: Ensure the "warm-up" step (Step 3) is performed to allow thermodynamic equilibration to the C5 position. If kept at -78°C strictly, you may get alpha-lithiation on the ethyl chain [3].

  • Problem: Mixture of Isomers in Method B.

    • Cause: Protic solvents stabilize the alternative hydrazone intermediate.

    • Fix: Switch to non-polar aprotic solvents (e.g., Toluene) to maximize the dipolar interaction differences between the transition states.

References

  • Regioselectivity in lithiation of 1-methylpyrazole. Org. Biomol. Chem., 2006, 4, 1261-1267.

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. J. Org. Chem., 2013.

  • Lithiation of N-alkylimidazoles and pyrazoles. Tetrahedron, 1994. (General reference for thermodynamic control in azole lithiation).

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate in Drug Discovery

Executive Summary In modern medicinal chemistry, the pyrazole scaffold is a privileged structure, frequently utilized to mimic the purine ring of ATP in kinase inhibitors or to modulate G-protein-coupled receptors (GPCRs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazole scaffold is a privileged structure, frequently utilized to mimic the purine ring of ATP in kinase inhibitors or to modulate G-protein-coupled receptors (GPCRs). Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (CAS: 1007460-78-7) serves as a critical, highly versatile building block in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, the causality behind its synthetic handling, and its downstream applications in developing PI3Kδ inhibitors and Adenosine A2A/A2B receptor antagonists.

Physicochemical Properties & Structural Logic

The utility of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate stems from its precise structural features. The ethyl ester acts as a robust protecting group that survives harsh upstream cross-coupling or halogenation reactions, while the N-ethyl substitution provides specific lipophilic and steric parameters crucial for target-binding in biological systems.

Quantitative Data Summary
PropertyValueSource / Validation
Chemical Name Ethyl 1-ethyl-1H-pyrazole-5-carboxylate[1]
CAS Registry Number 1007460-78-7[1]
Molecular Formula C8H12N2O2[1]
Molecular Weight 168.19 g/mol [1]
SMILES String CCOC(=O)c1ccnn1CC[1]
Appearance Colorless to pale yellow liquidEmpirical Observation
Boiling Point ~240–260 °C (Predicted)Computational Estimate
Solubility Soluble in DCM, EtOH, EtOAc; Insoluble in H₂OEmpirical Observation
Storage Conditions Sealed in dry conditions, 2–8 °C[1]

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and functionalization of this compound. Every step is designed as a self-validating system, where the physical properties of the molecule are leveraged to drive purity and yield.

Protocol 1: Synthesis via Fischer Esterification

This protocol outlines the synthesis of the ethyl ester from its corresponding carboxylic acid, a fundamental step in scaling up the building block[2].

Step-by-Step Methodology:

  • Dissolution: Suspend 1-ethyl-1H-pyrazole-5-carboxylic acid (950 mg) in absolute ethanol (50 mL).

  • Catalysis: Add concentrated sulfuric acid (0.5 mL) dropwise while stirring.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 70 hours.

  • Concentration: Remove the ethanol solvent in vacuo.

  • Partitioning & Workup: Resuspend the crude residue in dichloromethane (DCM, 25 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO₃).

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the pure ester.

Causality & Expert Insight:

  • Extended Reflux (70 h): The N-ethyl group at the 1-position creates significant steric hindrance directly adjacent to the carboxylic acid at the 5-position. This bulk physically impedes the nucleophilic attack of ethanol on the protonated carbonyl intermediate, necessitating an unusually long reaction time to achieve high conversion[2].

  • Self-Validating Workup: The use of saturated NaHCO₃ is not merely for neutralizing the H₂SO₄ catalyst. It actively deprotonates any unreacted starting material (the carboxylic acid). The resulting carboxylate salt is highly polar and partitions entirely into the aqueous phase. Meanwhile, the target ethyl ester, being highly lipophilic, partitions cleanly into the DCM layer. This orthogonal solubility effectively eliminates the need for early-stage column chromatography.

Protocol 2: Electrophilic Fluorination via Microwave Irradiation

Fluorination of the pyrazole core at the 4-position is often required to enhance the metabolic stability of the final API[3].

Step-by-Step Methodology:

  • Preparation: Charge a microwave-safe vial with Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (0.2 g) and Selectfluor™ (0.548 g).

  • Solvent Addition: Add acetonitrile (3 mL) and glacial acetic acid (0.5 mL).

  • Primary Irradiation: Heat the mixture at 100 °C under microwave irradiation for 120 minutes.

  • Secondary Irradiation: Add a second equivalent of Selectfluor™ (0.548 g) and subject to microwave heating at 100 °C for an additional 60 minutes.

  • Workup: Remove the solvent in vacuo and partition the residue between DCM and water to extract the fluorinated product.

Causality & Expert Insight:

  • Microwave vs. Thermal Heating: The pyrazole 4-position is electronically deactivated by the electron-withdrawing ester group at the 5-position. Conventional thermal heating often leads to incomplete reactions or degradation. Microwave irradiation provides rapid, uniform volumetric heating that overcomes the high activation energy barrier for electrophilic aromatic substitution at this deactivated site[3].

  • Acetic Acid Co-solvent: Acetic acid acts as a proton source, facilitating the generation of the highly active electrophilic fluorine species from the Selectfluor™ reagent.

Downstream Pharmaceutical Applications

A. PI3Kδ Inhibitors for Immune Modulation

Ethyl 1-ethyl-1H-pyrazole-5-carboxylate is a foundational precursor for synthesizing selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors[3]. In these APIs, the pyrazole core mimics the adenine ring of ATP. The N-ethyl group is specifically designed to project into the hydrophobic specificity pocket of the PI3Kδ isoform, conferring high selectivity over the PI3Kα and PI3Kβ isoforms. Inhibition of PI3Kδ blocks the conversion of PIP2 to PIP3, thereby downregulating AKT signaling. This is a validated therapeutic strategy for treating T-cell mediated inflammatory responses, asthma, COPD, and hematological malignancies[3].

B. Adenosine A2A/A2B Receptor Antagonists

The compound is also utilized in the synthesis of substituted pyrimidine/pyridine amine derivatives that act as Adenosine A2A and A2B receptor antagonists[4]. In the tumor microenvironment, high concentrations of adenosine bind to these receptors on immune cells, up-regulating cAMP levels and driving severe tumor immunosuppression. By incorporating the 1-ethyl-1H-pyrazole-5-carboxylate scaffold into antagonists, researchers can block this pathway, thereby promoting T-cell proliferation and restoring anti-tumor immunity[4].

Pathway Visualization

The following diagram illustrates the biological signaling cascade targeted by APIs derived from this pyrazole scaffold.

Pathway TCR TCR / CD28 Complex PI3K PI3Kδ Enzyme TCR->PI3K Recruits & Activates PIP3 PIP3 (Active Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Substrate) PIP2->PIP3 Conversion AKT AKT Signaling Cascade PIP3->AKT Binds & Activates Response Lymphocyte Proliferation AKT->Response Mediates Survival API Pyrazole-Derived API API->PI3K Competitive Inhibition

Figure 1: Mechanism of action for PI3Kδ inhibitors derived from pyrazole-5-carboxylate scaffolds.

References

1.[1] 1007460-78-7 | Ethyl 1-ethyl-1h-pyrazole-5-carboxylate - ChemScene Source: chemscene.com URL:

2.[3] US8658635B2 - Benzpyrazol derivatives as inhibitors of PI3 kinases - Google Patents Source: google.com URL:

3.[4] AU2021239135B2 - Substituted pyrimidine or pyridine amine derivative, composition thereof, and medical use thereof - Google Patents Source: google.com URL:

4.[2] United States Patent (GlaxoSmithKline Intellectual Property) - Googleapis.com Source: googleapis.com URL:

Sources

Foundational

Solubility Profile of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate: A Technical Guide

Executive Summary Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (CAS: 1007460-78-7 ) is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical agents, including PI3K inhibitors and anti-inflam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (CAS: 1007460-78-7 ) is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical agents, including PI3K inhibitors and anti-inflammatory drugs.[1][2][3][4][5][6][7] Unlike its solid analogs, this compound is typically isolated as a colorless to pale yellow oil at room temperature.[6][8]

Its solubility profile is governed by the lipophilic N-ethyl and ethyl ester groups, which counterbalance the polarity of the pyrazole ring.[6][8] Consequently, it exhibits high solubility in chlorinated and polar aprotic solvents while remaining immiscible with water—a property exploited in standard biphasic extraction protocols.[6][8]

Physicochemical Profile

Understanding the structural drivers of solubility is essential for process optimization.[6][8][9]

PropertyDataTechnical Note
CAS Number 1007460-78-7Specific to the 1-ethyl-5-carboxylate regioisomer.[1][2][3][4][6]
Molecular Formula C₈H₁₂N₂O₂MW: 168.19 g/mol
Physical State Liquid / OilReported as a "colourless oil" after chromatographic purification [1].[8]
Lipophilicity (LogP) ~1.5 - 2.0 (Predicted)Indicates preference for organic phases over aqueous media.[6][8]
H-Bond Donors 0Lack of -OH/-NH donors reduces water solubility.[1][2][6]
H-Bond Acceptors 3Pyrazole nitrogens and ester carbonyl interact with protic solvents like ethanol.[1][2][8]

Solubility Landscape

The following categorization is based on experimental isolation protocols and structural analysis.

A. High Solubility (Primary Process Solvents)

These solvents are recommended for preparing stock solutions, reaction media, or chromatographic mobile phases.[6][8][9]

  • Dichloromethane (DCM): The standard solvent for extraction.[6][8] The compound partitions quantitatively into DCM from aqueous phases [1].[6][8]

  • Acetonitrile (MeCN): Excellent solubility; used as a reaction medium for microwave-assisted fluorination and oxidation reactions [1].[6][8]

  • Ethanol (EtOH): High solubility due to compatibility with the ethyl ester moiety.[6][8] Often used as the solvent for the cyclization reaction forming the pyrazole ring.[6][8]

  • Ethyl Acetate (EtOAc): Suitable for extraction and chromatography.[6][8]

  • Toluene: Good solubility; often used for azeotropic drying or as a non-polar alternative in elevated temperature reactions.[8]

B. Moderate/Conditional Solubility
  • Cyclohexane / Hexanes: The compound is soluble but often requires a co-solvent (like DCM or EtOAc) for stability in chromatography.[6][8][9] Gradient elution typically starts with 0% DCM/EtOAc in cyclohexane, increasing polarity to elute the compound [1].[6][8]

  • tert-Butanol: Used as a storage solvent in some high-throughput synthesis workflows [2].[1][2][6]

C. Low / Insoluble (Workup Media)[1][6][8]
  • Water: The compound is effectively insoluble in neutral water.[8] This immiscibility is the basis for its isolation: reaction mixtures are quenched with water, and the product is extracted into an organic layer (DCM or EtOAc) [1].[6][8][9]

  • Acidic Aqueous Solutions: While the pyrazole nitrogen can be protonated, the N-ethyl substitution reduces basicity compared to unsubstituted pyrazoles.[6][8] It remains largely in the organic phase during mild acidic washes unless pH is extremely low.[6][8]

Experimental Protocols

Protocol A: Determination of Solubility (Shake-Flask Method)

For researchers requiring exact quantitative values (mg/mL).[1][2][6]

  • Preparation: Weigh approximately 50 mg of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate into a 4 mL glass vial.

  • Solvent Addition: Add 250 µL of the target solvent.[8]

  • Equilibration: Cap tightly and agitate (shake or vortex) for 24 hours at 25°C.

  • Visual Inspection:

    • If fully dissolved, solubility is >200 mg/mL.[6][8]

    • If undissolved oil/droplets remain, proceed to step 5.[6][8]

  • Filtration & Analysis: Centrifuge to separate phases. Remove the supernatant, filter through a 0.22 µm PTFE filter, and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Standard Isolation Workflow

Based on Patent US8658635B2 [1].[2][8]

Objective: Isolate the compound from a crude reaction mixture (e.g., cyclization in ethanol).

  • Evaporation: Remove the reaction solvent (e.g., Ethanol) in vacuo.[6][8]

  • Partitioning: Resuspend the oily residue in Dichloromethane (DCM) (approx. 10 mL per gram of residue).[6][8]

  • Washing: Add an equal volume of Saturated Sodium Bicarbonate (aq) or water.[6][8]

  • Separation: Agitate and allow layers to separate.[8][10] Collect the lower organic (DCM) layer.[6][8]

  • Re-extraction: Extract the aqueous layer twice more with DCM.[8]

  • Drying: Dry combined organics over hydrophobic frit or MgSO₄.

  • Purification: Concentrate in vacuo to yield the crude oil. Purify via silica gel chromatography (Gradient: 0-50% DCM in Cyclohexane).

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent based on the intended process step (Reaction, Workup, or Analysis).

SolubilityLogic Start Select Process Step Reaction Synthesis / Reaction Start->Reaction Workup Isolation / Workup Start->Workup Analysis Analysis (HPLC/NMR) Start->Analysis HighTemp High Temp (>80°C) Use: Toluene, DMF Reaction->HighTemp Thermal Stability? Polar Polar/Nucleophilic Use: Ethanol, MeCN Reaction->Polar Standard Conditions Extraction Extraction Phase Use: DCM or EtOAc Workup->Extraction Dissolve Product Wash Wash Phase Use: Water / Brine Workup->Wash Remove Impurities NMR NMR Solvent Use: CDCl3 or DMSO-d6 Analysis->NMR HPLC Mobile Phase Use: MeCN / Water (+0.1% FA) Analysis->HPLC

Figure 1: Solvent selection decision tree for Ethyl 1-ethyl-1H-pyrazole-5-carboxylate based on process requirements.

References

  • Hamblin, J. N., et al. (2014).[6][8] Benzpyrazol derivatives as inhibitors of PI3 kinases. U.S. Patent No.[8][11] 8,658,635.[8] Washington, DC: U.S. Patent and Trademark Office.[6][8]

    • Key Data: Describes the synthesis (Intermediate 62)
  • Peng, Y., et al. (2021).[6][8] Substituted pyrimidine or pyridine amine derivative, composition thereof, and medical use thereof. Australian Patent No.[8] AU2021239135B2.[8]

    • Key Data: Mentions storage of the compound in tert-butanol and usage in heterocycle form
  • Ambeed. (n.d.). Ethyl 1-ethyl-1H-pyrazole-5-carboxylate Product Page. Accessed March 2026.[8][12]

    • Key Data: Confirms CAS 1007460-78-7 and general physical specific

Sources

Exploratory

Technical Monograph: Biological Potency & Synthetic Utility of Pyrazole-5-Carboxylate Derivatives

Executive Summary The pyrazole-5-carboxylate scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to serve as both a direct pharmacophore and a versatile intermediate for bioact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-5-carboxylate scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to serve as both a direct pharmacophore and a versatile intermediate for bioactive amides and hydrazides.[1] Unlike the more common pyrazole-3-carboxylates, the 5-carboxylate regioisomers possess unique steric and electronic profiles that favor binding interactions with kinase domains (e.g., EGFR, c-Met) and metabolic enzymes like Xanthine Oxidase (XO).

This guide provides a technical analysis of the biological activities, structure-activity relationships (SAR), and synthetic protocols for this chemical class, designed for application scientists and drug developers.

Part 1: Structural Significance & SAR Analysis[2]

The biological efficacy of pyrazole-5-carboxylates stems from their ability to function as hydrogen bond donors/acceptors while positioning lipophilic substituents to occupy hydrophobic pockets in target proteins.

The Pharmacophore

The core structure allows for modular substitution at three critical vectors:

  • N1 Position: Controls lipophilicity and bioavailability. Aryl substitutions here often facilitate pi-stacking interactions with aromatic residues (e.g., Phe, Tyr) in binding sites.

  • C3 Position: Dictates steric fit. Bulky groups (e.g., trifluoromethyl, tert-butyl) can enhance selectivity for specific kinase pockets.

  • C5 Position (The Warhead): The carboxylate moiety is the primary handle. While alkyl esters exhibit intrinsic activity, they are frequently derivatized into carboxamides or hydrazides to introduce additional hydrogen bonding motifs essential for high-affinity binding.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the scaffold.

SAR_Analysis Core Pyrazole-5-Carboxylate Core Scaffold N1 N1 Substituent (Aryl/Heteroaryl) Core->N1 C3 C3 Substituent (Steric/Electronic) Core->C3 C5 C5 Carboxylate (Ester/Amide/Hydrazide) Core->C5 Bioavail Bioavailability & Pi-Stacking Interactions N1->Bioavail Modulates Selectivity Receptor Subtype Selectivity C3->Selectivity Controls Binding H-Bond Donor/Acceptor (Primary Interaction) C5->Binding Determines

Caption: Functional mapping of the pyrazole-5-carboxylate scaffold. The C5 position is the primary vector for derivatization to enhance target affinity.

Part 2: Therapeutic Applications[2][3][4][5]

Anticancer Activity: Kinase & Enzyme Inhibition

Research indicates that pyrazole-5-carboxylate derivatives (specifically carboxamides) act as multi-target inhibitors. Key mechanisms include the inhibition of Xanthine Oxidase (XO) and EGFR/c-Met kinases .

  • Mechanism: Inhibition of XO reduces the production of Reactive Oxygen Species (ROS) and uric acid, which are often upregulated in tumor microenvironments to support proliferation.

  • Key Data: In comparative studies, specific pyrazole derivatives have shown potency superior to standard drugs like Allopurinol in enzyme assays and Doxorubicin in cytotoxicity assays.

Table 1: Cytotoxicity Profile of Selected Pyrazole-5-Carboxylate Derivatives

Compound ClassTarget Cell LineIC50 (µM)Reference StandardRelative Potency
Pyrazole-5-carboxamideHCT-116 (Colon)4.2 ± 0.2Doxorubicin (0.95 µM)Moderate
Pyrazole-XO InhibitorHepG2 (Liver)4.4 ± 0.45-FluorouracilHigh
Ferrocene-HybridHCT-1163.12CisplatinHigh
Enzyme Assay Target IC50 (µM) Control Potency
Pyrazole Derivative 1Xanthine Oxidase0.83Allopurinol (14.9 µM)18x Higher

Data synthesized from recent pharmacological evaluations (See References 1, 3).

Antimicrobial & Antifungal Potential

Derivatives containing the pyrazole-5-carboxylate moiety, particularly when coupled with hydrazide linkers, exhibit significant bacteriostatic activity.

  • Target Spectrum: Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[2][3]

  • Mechanism: While exact mechanisms vary, evidence suggests DNA gyrase inhibition and membrane disruption due to the amphiphilic nature of N1-aryl derivatives.

Part 3: Synthetic Strategies

The synthesis of pyrazole-5-carboxylates is predominantly achieved via cyclocondensation (Knorr Synthesis) or 1,3-dipolar cycloaddition . The regioselectivity is critical; obtaining the 5-isomer (vs. the 3-isomer) often depends on the solvent and pH conditions.

Workflow Visualization: Synthesis Pathways

Synthesis_Pathways Start1 1,3-Dicarbonyl / Enol Ether (e.g., Ethyl 2,4-dioxopentanoate) Reaction Cyclocondensation (Reflux in EtOH/AcOH) Start1->Reaction Start2 Hydrazine Derivative (R-NHNH2) Start2->Reaction Inter Intermediate: Hydroxy-pyrazoline Reaction->Inter - H2O Prod1 Pyrazole-5-Carboxylate (Target Isomer) Inter->Prod1 Major Product (Solvent Dependent) Prod2 Pyrazole-3-Carboxylate (Regioisomer Byproduct) Inter->Prod2 Minor Product Opt Optimization: Use non-polar solvent to favor 5-isomer Opt->Reaction

Caption: The Knorr synthesis route. Regioselectivity between the 3- and 5-carboxylate is influenced by steric bulk of the hydrazine substituent and solvent polarity.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of Ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate

Objective: To synthesize the core scaffold with high regioselectivity.

Materials:

  • Ethyl 2,4-dioxovalerate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Ethanol (Absolute)[4]

  • Glacial Acetic Acid (Catalytic)

Procedure:

  • Dissolution: Dissolve Ethyl 2,4-dioxovalerate (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add Phenylhydrazine (10 mmol) dropwise at 0°C.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).

  • Isolation: Evaporate the solvent under reduced pressure. The residue will likely be an oil.

  • Purification: Dissolve the crude oil in a minimum amount of ethanol and cool to -20°C to induce crystallization, or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: Confirm structure via 1H NMR. The C4-proton singlet (approx 6.5-7.0 ppm) is diagnostic.

Protocol B: Evaluation of Anticancer Activity (MTT Assay)

Objective: Quantify the antiproliferative effect of the synthesized derivative.

Reagents:

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Cell Lines: HCT-116 (Colon), MCF-7 (Breast)

  • Positive Control: Doxorubicin

Workflow:

  • Seeding: Seed cancer cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h at 37°C (5% CO2).

  • Treatment: Treat cells with the pyrazole derivative at graded concentrations (0.1, 1, 5, 10, 50, 100 µM) for 48h. Dissolve compounds in DMSO (final concentration < 0.1%).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Determine IC50 using non-linear regression analysis (GraphPad Prism).

Part 5: Mechanism of Action (Signaling Pathway)

The following diagram details the proposed mechanism where pyrazole-5-carboxylates (specifically amide derivatives) interfere with kinase signaling cascades, leading to apoptosis.

MOA_Pathway Ligand Growth Factors (EGF/HGF) Receptor Receptor Tyrosine Kinase (EGFR / c-Met) Ligand->Receptor Activates P_Receptor Phosphorylation (Autophosphorylation) Receptor->P_Receptor Blocked by Drug Drug Pyrazole-5-Carboxylate Derivative Drug->Receptor Competitive Inhibition (ATP Binding Site) Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces via Signaling Arrest Ras Ras/Raf Pathway P_Receptor->Ras PI3K PI3K/Akt Pathway P_Receptor->PI3K Proliferation Cell Proliferation Ras->Proliferation PI3K->Proliferation

Caption: Mechanism of Action.[5] The pyrazole derivative competitively binds to the ATP pocket of RTKs, halting downstream proliferation signals.

References

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Source: PubMed Central (PMC). URL:[Link] Relevance: Provides specific IC50 data for pyrazole derivatives against HCT-116 and Xanthine Oxidase.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: PubMed Central (PMC). URL:[Link] Relevance: Comprehensive review of kinase targets (EGFR, CDK) and SAR analysis.[6]

  • Synthesis and Antimicrobial Evaluation of Novel Pyrazoles. Source: PubMed Central (PMC). URL:[Link] Relevance: Validates antimicrobial protocols and MIC values for pyrazole-hydrazide derivatives.

Sources

Foundational

A Comprehensive Technical Guide to 1-Substituted Pyrazole-5-Carboxylic Acid Esters: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a cornerstone in heterocyclic chemistry, with its derivatives exhibiting a broad spectrum of biological activities and serving as cr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, with its derivatives exhibiting a broad spectrum of biological activities and serving as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4][5][6][7] Among the vast array of pyrazole-containing compounds, 1-substituted pyrazole-5-carboxylic acid esters stand out as a particularly versatile and valuable class of molecules. Their inherent structural features allow for extensive functionalization, making them ideal scaffolds for the development of novel therapeutic agents and other functional materials.

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of 1-substituted pyrazole-5-carboxylic acid esters. It is designed to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into this important class of compounds.

I. Synthetic Methodologies: Crafting the Pyrazole Core

The construction of the 1-substituted pyrazole-5-carboxylic acid ester scaffold can be achieved through several strategic synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis and Related Cyclocondensations

The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely employed method for the preparation of pyrazoles.[8] This approach involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[9]

A common pathway involves the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine.[10] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization and dehydration to afford the pyrazole ring. A catalytic amount of acid, such as acetic acid, is often employed to facilitate the reaction.[9][10]

Experimental Protocol: Typical Knorr-Type Synthesis of a 1,3-Disubstituted-1H-pyrazole-5-carboxylate [9]

  • Dissolve the β-ketoester (1.0 eq) in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add the substituted hydrazine (1.0 eq) to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by recrystallization or column chromatography.

A variation of this approach utilizes unsymmetrical enaminodiketones, which upon reaction with specific hydrazines like tert-butylhydrazine hydrochloride or carboxymethylhydrazine, can lead to a regiospecific synthesis of 4-substituted 1H-pyrazole-5-carboxylates in high yields.[11] This method offers the advantage of avoiding the formation of regioisomeric mixtures.[11]

Logical Workflow for Knorr Pyrazole Synthesis

Knorr_Synthesis start β-Ketoester + Substituted Hydrazine step1 Condensation start->step1 Acid Catalyst intermediate Hydrazone Intermediate step1->intermediate step2 Cyclization & Dehydration intermediate->step2 product 1-Substituted Pyrazole-5-Carboxylic Acid Ester step2->product

Caption: Workflow of the Knorr pyrazole synthesis.

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition of a diazo compound with an alkyne is another powerful strategy for the synthesis of pyrazoles. This method allows for the direct formation of the pyrazole ring with a high degree of regioselectivity. For the synthesis of pyrazole-5-carboxylates, ethyl diazoacetate is a commonly used 1,3-dipole.[1][12]

In a notable example, the reaction of ethyl diazoacetate with α-methylene carbonyl compounds can yield pyrazole-5-carboxylates.[1][12] The reaction of various aryl α-diazoarylacetacetates with methyl propionate can lead to the formation of two regioisomers, with the major product being the desired pyrazole-5-carboxylate.[1][12]

Multicomponent processes where diazo compounds are generated in situ from aldehydes and tosylhydrazines offer a safer alternative to handling potentially hazardous isolated diazo compounds.[1] These in situ generated diazo compounds can then react with terminal alkynes in a 1,3-dipolar cycloaddition to furnish the corresponding pyrazoles.[1]

Reaction Scheme: 1,3-Dipolar Cycloaddition

Cycloaddition reagents Ethyl Diazoacetate + Alkyne transition [3+2] Cycloaddition reagents->transition product Pyrazole-5-Carboxylic Acid Ester transition->product

Caption: General scheme of a [3+2] cycloaddition for pyrazole synthesis.

II. Chemical Reactivity and Derivatization

The 1-substituted pyrazole-5-carboxylic acid ester moiety possesses several reactive sites that can be exploited for further chemical transformations, enabling the synthesis of a diverse library of derivatives.

Hydrolysis to Carboxylic Acids

The ester group at the C5 position can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions, typically using lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran and water.[9] This carboxylic acid is a key intermediate for the synthesis of amides, which are prevalent in many biologically active molecules.[9][13]

Experimental Protocol: Hydrolysis of a Pyrazole-5-carboxylate Ester [9]

  • Dissolve the pyrazole-5-carboxylate ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add LiOH or NaOH (1.5 - 3.0 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl.

  • A precipitate of the carboxylic acid will form. Stir for an additional 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under high vacuum to yield the pure pyrazole-5-carboxylic acid.

Amide Bond Formation

The pyrazole-5-carboxylic acid can be converted to its corresponding amide through standard peptide coupling protocols.[10] This is a crucial step in the synthesis of many commercial products, including the insecticide Chlorantraniliprole. The carboxylic acid is typically activated with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like 1-hydroxybenzotriazole (HOBt), followed by the addition of the desired amine.[10]

Reactions at the Pyrazole Ring

The pyrazole ring itself can undergo various substitution reactions. The C4 position is susceptible to electrophilic attack.[6] Nitration of the pyrazole ring is a key step in the synthesis of Sildenafil (Viagra), where 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is nitrated using a mixture of sulfuric acid and fuming nitric acid.[14]

III. Applications in Drug Discovery and Agrochemicals

The structural versatility of 1-substituted pyrazole-5-carboxylic acid esters has led to their widespread application in both the pharmaceutical and agrochemical industries.

Pharmaceutical Applications

The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs.[1][5] Derivatives of pyrazole-5-carboxylic acid have been investigated for a wide range of therapeutic activities, including:

  • Anti-inflammatory: Pyrazole derivatives are known to exhibit significant anti-inflammatory properties.[2][4][6][15]

  • Antimicrobial: Many pyrazole derivatives have shown promising antibacterial and antifungal activities.[1][2][3][5]

  • Anticancer: The pyrazole scaffold is present in several compounds with demonstrated anticancer activity.[2][3][4]

  • Antidiabetic: Certain pyrazole-5-carboxylic acid derivatives have been evaluated for their anti-hyperglycemic effects.[1][12]

  • Enzyme Inhibition: A notable example is Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), where a 1-substituted pyrazole-5-carboxylic acid is a key synthetic intermediate.[14]

Table 1: Selected Biologically Active 1-Substituted Pyrazole-5-Carboxylic Acid Ester Derivatives

Compound ClassBiological ActivityReference
Pyrazole-5-carboxamidesInsecticidal[13]
1,3-Disubstituted-1H-pyrazole-5-carboxylatesPrecursors for anti-inflammatory agents[2][9]
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acidIntermediate for Sildenafil (PDE5 inhibitor)[14]
Thiazole-containing pyrazole-5-carboxylatesInsecticidal[13]
Agrochemical Applications

In the agrochemical sector, 1-substituted pyrazole-5-carboxamides are a prominent class of insecticides.[10][13] These compounds often act by targeting the insect ryanodine receptor. Tebufenpyrad is a commercial insecticide that contains the 1H-pyrazole-5-carboxamide core structure. The design of novel insecticides often involves the synthesis of various pyrazole-5-carboxylic acid derivatives and the evaluation of their structure-activity relationships.[13]

Signaling Pathway: Mode of Action of Sildenafil

Sildenafil_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation leads to PDE5 Phosphodiesterase Type 5 (PDE5) GMP 5'-GMP PDE5->GMP degrades cGMP to Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Caption: Sildenafil inhibits PDE5, leading to increased cGMP levels and vasodilation.[14]

IV. Conclusion

1-substituted pyrazole-5-carboxylic acid esters are a highly valuable class of heterocyclic compounds with a rich history and a vibrant future. The synthetic methodologies for their preparation are well-established and continue to be refined, offering access to a wide range of derivatives. Their utility as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals, coupled with their inherent biological activities, ensures that they will remain a focus of research and development for years to come. This guide has provided a comprehensive overview of the key aspects of their chemistry and applications, serving as a foundational resource for scientists and researchers in the field.

V. References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). Molecules, 25(11), 2775. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [Link]

  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. (2008). Synlett, 2008(11), 1673-1678. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. (2006). ResearchGate. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Molecules, 26(7), 1888. [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2026). De Gruyter. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Semantic Scholar. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Omsk State University. [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2017). De Gruyter. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

  • Recent applications of pyrazole and its substituted analogs. (2016). Semantic Scholar. [Link]

  • Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. (n.d.). Google Patents.

  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and History of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 1-ethyl-1H-pyrazole-5-carboxylate is a member of the pyrazole class of heterocyclic compounds, which are a cornerstone in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-ethyl-1H-pyrazole-5-carboxylate is a member of the pyrazole class of heterocyclic compounds, which are a cornerstone in medicinal chemistry and drug discovery.[1][2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold found in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[3] The versatility of the pyrazole core allows for a wide range of biological activities, and its derivatives have been extensively explored for applications in pharmaceuticals and agrochemicals.[1][3] This guide provides a comprehensive overview of the synthetic routes to Ethyl 1-ethyl-1H-pyrazole-5-carboxylate, delves into its historical context, and presents a detailed, validated protocol for its preparation.

Historical Context and Discovery

The first synthesis of the pyrazole ring is credited to Ludwig Knorr in 1883.[4] Since then, the development of synthetic methodologies for pyrazole derivatives has been an active area of research. While a singular "discovery" paper for Ethyl 1-ethyl-1H-pyrazole-5-carboxylate is not readily identifiable in historical literature, its synthesis falls under the well-established Knorr pyrazole synthesis and subsequent N-alkylation reactions. The primary challenge in the synthesis of asymmetrically substituted pyrazoles like the target molecule lies in achieving regioselectivity. The two nitrogen atoms in the pyrazole ring present the potential for the formation of isomeric products upon N-alkylation, a challenge that has been a significant focus of synthetic chemists.[5][6]

The development of methods to control the regioselective N-alkylation of pyrazoles has been crucial for accessing specific isomers with desired biological activities. Factors such as the nature of the substituent on the pyrazole ring, the choice of alkylating agent, base, and solvent all play a critical role in directing the alkylation to the desired nitrogen atom.[5][6]

Synthetic Pathways

There are two primary strategies for the synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate:

  • Knorr Pyrazole Synthesis followed by N-Alkylation: This approach involves the initial formation of the pyrazole ring by reacting a 1,3-dicarbonyl compound with hydrazine, followed by the selective ethylation of the nitrogen atom.

  • Direct Cyclization with a Substituted Hydrazine: This method utilizes ethylhydrazine as a starting material to directly form the 1-ethylpyrazole ring in a one-pot reaction with a suitable 1,3-dicarbonyl precursor.

The choice between these pathways often depends on the availability of starting materials and the desired control over regioselectivity.

Detailed Experimental Protocol: A Two-Step Synthesis

This protocol details a reliable two-step method for the preparation of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate, beginning with the synthesis of the precursor, Ethyl 1H-pyrazole-5-carboxylate, followed by its regioselective N-ethylation.

Part 1: Synthesis of Ethyl 1H-pyrazole-5-carboxylate

This synthesis is a variation of the classic Knorr pyrazole synthesis, reacting a 1,3-dicarbonyl compound with hydrazine.

Reaction Scheme:

G Diethyl 2-formylsuccinate Diethyl 2-formylsuccinate Ethyl 1H-pyrazole-5-carboxylate Ethyl 1H-pyrazole-5-carboxylate Diethyl 2-formylsuccinate->Ethyl 1H-pyrazole-5-carboxylate Hydrazine Hydrate, Ethanol, Reflux

A simplified reaction scheme for the synthesis of Ethyl 1H-pyrazole-5-carboxylate.

Materials and Equipment:

Reagent/EquipmentPurpose
Diethyl 2-formylsuccinate1,3-dicarbonyl precursor
Hydrazine hydrateNitrogen source for pyrazole ring formation
EthanolSolvent
Glacial Acetic AcidCatalyst
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss during heating
Magnetic stirrerFor homogenous mixing
Rotary evaporatorFor solvent removal
Buchner funnelFor filtration

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diethyl 2-formylsuccinate (1 equivalent).

  • Dissolve the diethyl 2-formylsuccinate in ethanol (approximately 5-10 volumes).

  • Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature. A slight exotherm may be observed.

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.

  • Dry the product under vacuum to yield Ethyl 1H-pyrazole-5-carboxylate as a white to off-white solid.

Part 2: N-Ethylation of Ethyl 1H-pyrazole-5-carboxylate

This step introduces the ethyl group onto the N1 position of the pyrazole ring. The choice of a mild base and appropriate solvent is crucial for achieving high regioselectivity.

Reaction Scheme:

G Ethyl 1H-pyrazole-5-carboxylate Ethyl 1H-pyrazole-5-carboxylate Ethyl 1-ethyl-1H-pyrazole-5-carboxylate Ethyl 1-ethyl-1H-pyrazole-5-carboxylate Ethyl 1H-pyrazole-5-carboxylate->Ethyl 1-ethyl-1H-pyrazole-5-carboxylate Ethyl Iodide, K2CO3, Acetonitrile, Reflux

N-Ethylation of the pyrazole precursor.

Materials and Equipment:

Reagent/EquipmentPurpose
Ethyl 1H-pyrazole-5-carboxylateStarting material
Ethyl iodideEthylation agent
Potassium carbonate (K₂CO₃)Base
AcetonitrileSolvent
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss during heating
Magnetic stirrerFor homogenous mixing
Rotary evaporatorFor solvent removal
Silica gel for column chromatographyPurification

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 1H-pyrazole-5-carboxylate (1 equivalent).

  • Add acetonitrile (approximately 10-15 volumes) to the flask.

  • Add potassium carbonate (1.5 equivalents) to the suspension.

  • Slowly add ethyl iodide (1.2 equivalents) to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford Ethyl 1-ethyl-1H-pyrazole-5-carboxylate as a colorless oil or low-melting solid.

Causality Behind Experimental Choices

  • Choice of Base in N-Alkylation: Potassium carbonate is a moderately strong base that is effective in deprotonating the pyrazole nitrogen without causing significant side reactions like ester hydrolysis. Stronger bases such as sodium hydride could also be used but may lead to lower regioselectivity.

  • Solvent Selection: Acetonitrile is a polar aprotic solvent that is ideal for Sₙ2 reactions like N-alkylation. It effectively dissolves the reactants and facilitates the reaction without interfering with the nucleophilic attack.

  • Regioselectivity: The N-alkylation of pyrazoles can lead to two isomers. In this case, the electronic and steric effects of the ester group at the 5-position generally favor alkylation at the N1 position, leading to the desired product as the major isomer.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Ethyl 1H-pyrazole-5-carboxylateC₆H₈N₂O₂140.14White to off-white solid
Ethyl 1-ethyl-1H-pyrazole-5-carboxylateC₈H₁₂N₂O₂168.19Colorless oil or low-melting solid

Applications in Research and Development

Pyrazole derivatives, including esters like Ethyl 1-ethyl-1H-pyrazole-5-carboxylate, are valuable intermediates in the synthesis of more complex molecules with a wide range of biological activities. They serve as key building blocks in the development of:

  • Pharmaceuticals: Pyrazole-containing compounds have shown efficacy as anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[7][8]

  • Agrochemicals: Many commercial herbicides and insecticides incorporate the pyrazole scaffold.

  • Material Science: Pyrazole derivatives are also being explored for their applications in materials science, for example, as ligands in coordination chemistry.

Logical Workflow Diagram

workflow cluster_part1 Part 1: Synthesis of Pyrazole Precursor cluster_part2 Part 2: N-Ethylation start1 Start: Diethyl 2-formylsuccinate step1_1 Dissolve in Ethanol start1->step1_1 step1_2 Add Hydrazine Hydrate & Acetic Acid step1_1->step1_2 step1_3 Reflux for 4-6 hours step1_2->step1_3 step1_4 Solvent Removal step1_3->step1_4 step1_5 Precipitate with Water step1_4->step1_5 step1_6 Filter and Dry step1_5->step1_6 product1 Product: Ethyl 1H-pyrazole-5-carboxylate step1_6->product1 start2 Start: Ethyl 1H-pyrazole-5-carboxylate product1->start2 Use as starting material step2_1 Suspend in Acetonitrile with K2CO3 start2->step2_1 step2_2 Add Ethyl Iodide step2_1->step2_2 step2_3 Reflux for 8-12 hours step2_2->step2_3 step2_4 Filter Inorganic Salts step2_3->step2_4 step2_5 Solvent Removal step2_4->step2_5 step2_6 Purify by Column Chromatography step2_5->step2_6 product2 Final Product: Ethyl 1-ethyl-1H-pyrazole-5-carboxylate step2_6->product2

A detailed workflow for the two-step synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate.

Conclusion

Ethyl 1-ethyl-1H-pyrazole-5-carboxylate represents a synthetically accessible and highly valuable scaffold in modern chemical research. Understanding the nuances of its synthesis, particularly the control of regioselectivity, is paramount for its effective utilization in the development of novel pharmaceuticals and agrochemicals. The protocol and insights provided in this guide offer a solid foundation for researchers and scientists working in these dynamic fields.

References

  • Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Zeitschrift für Naturforschung C, 72(11-12), 455-460. [Link]

  • ResearchGate. (2026). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. [Link]

  • Iškauskienė, K., et al. (2021). Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. Molecules, 26(11), 3374. [Link]

  • Google Patents. (1985). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
  • Gudynaitė-Franckevičienė, J., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(12), 8031-8043. [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 53-62. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Acta Pharmaceutica, 64(3), 335-344. [Link]

  • Rosa, F. A., et al. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. [Link]

  • Vah, L., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4992. [Link]

  • ResearchGate. (2025). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]

  • de Souza, A. C. S., et al. (2026). Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β‑Elimination Barriers. ACS Omega, 11(4), 4989-4997. [Link]

  • Concellón, C., et al. (2014). Ethyl Glyoxylate N‑Tosylhydrazone as Sulfonyl-Transfer Reagent in Base-Catalyzed Sulfa-Michael Reactions. The Journal of Organic Chemistry, 79(1), 359-365. [Link]

  • Al-Ostoot, F. H., et al. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-837. [Link]

  • Reddy, M. R., et al. (2015). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Scientia Pharmaceutica, 83(3), 465-480. [Link]

  • Wiley-VCH. (n.d.). Aza-Ene Type Reaction of Glyoxylate with Enecarbamates Catalyzed by Chiral Phosphoric Acids. [Link]

  • Vitale, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5871. [Link]

  • Science of Synthesis. (n.d.). Product Class 17: Hydrazones. [Link]

  • Vitale, C., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1435. [Link]

  • Google Patents. (2013).
  • Google Patents. (2012). Improved method for manufacturing candesartan cilexetil.
  • López-Márquez, J., et al. (2025). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. Molecules, 30(22), 5031. [Link]

  • MavMatrix. (n.d.). ENE REACTIONS OF METHYLIDENE THIAZOLIDINES. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate from ethyl 3-ethyl-5-pyrazolecarboxylate

This Application Note is designed for researchers and medicinal chemists requiring the synthesis of Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate (Target) from Ethyl 3-ethyl-1H-pyrazole-5-carboxylate (Starting Material). E...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists requiring the synthesis of Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate (Target) from Ethyl 3-ethyl-1H-pyrazole-5-carboxylate (Starting Material).

Executive Summary

The N-alkylation of 3,5-disubstituted pyrazoles is inherently non-regioselective due to annular tautomerism. Direct ethylation of ethyl 3-ethyl-1H-pyrazole-5-carboxylate typically yields a mixture of two regioisomers:

  • The 1,5-isomer (Major Byproduct): Ethyl 1,5-diethyl-1H-pyrazole-3-carboxylate.

  • The 1,3-isomer (Target): Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate.

Literature precedents indicate that the thermodynamic product (1,5-diethyl-3-carboxylate) often dominates (approx. 3:1 ratio) due to steric repulsion between the N-ethyl group and the C5-ester moiety in the target compound. Consequently, this protocol focuses on reaction conditions that optimize yield and, critically, a chromatographic purification strategy to isolate the pharmacologically relevant 5-carboxylate target.

Mechanistic Insight & Regiochemistry

The starting material exists in equilibrium between two tautomers. Upon deprotonation, the pyrazolyl anion has two nucleophilic nitrogen sites (N1 and N2).

  • Path A (Target Formation): Alkylation at the nitrogen adjacent to the ester group. This leads to the 1,3-diethyl-5-carboxylate . This pathway is sterically disfavored due to the proximity of the ethoxycarbonyl group.

  • Path B (Major Byproduct): Alkylation at the nitrogen adjacent to the ethyl group. This leads to the 1,5-diethyl-3-carboxylate . This is generally favored as the ethyl group is less sterically demanding and electronically distinct from the ester.

Figure 1: Regioselective Alkylation Pathways

Regioselectivity SM Ethyl 3-ethyl-1H-pyrazole-5-carboxylate (Tautomeric Mixture) Anion Pyrazolyl Anion (Resonance Hybrid) SM->Anion + Base (K2CO3/NaH) Target TARGET (Minor) Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate (Ester at C5) Anion->Target + EtI (Path A) Sterically Hindered Byproduct BYPRODUCT (Major) Ethyl 1,5-diethyl-1H-pyrazole-3-carboxylate (Ester at C3) Anion->Byproduct + EtI (Path B) Sterically Favored

Caption: Reaction pathway showing the competition between forming the target 5-carboxylate (green) and the thermodynamically favored 3-carboxylate byproduct (red).

Experimental Protocol

Reagents & Materials
ReagentEquiv.[1][2]RoleNotes
Ethyl 3-ethyl-1H-pyrazole-5-carboxylate 1.0SubstrateStarting material (tautomeric).[3]
Ethyl Iodide (EtI) 1.5ElectrophileAlkylating agent. Toxic/Volatile.[4]
Potassium Carbonate (K₂CO₃) 2.0BaseAnhydrous, granular preferred.
Acetone or DMF SolventMediumAcetone (reflux) is milder; DMF (RT) is faster but harder to remove.
Synthesis Procedure

Method A: K₂CO₃ / Acetone (Recommended for ease of workup)

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 3-ethyl-1H-pyrazole-5-carboxylate (1.0 equiv, e.g., 1.0 g) in anhydrous Acetone (10 mL/g).

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 15 minutes to facilitate deprotonation.

  • Alkylation: Add Ethyl Iodide (1.5 equiv) dropwise via syringe.

    • Note: EtI is volatile; ensure the condenser is efficient.

  • Reaction: Heat the mixture to Reflux (approx. 56°C) and stir for 12–16 hours .

    • Monitoring: Check reaction progress by TLC (System: Hexane/EtOAc 4:1). The starting material (polar, NH) should disappear, replaced by two less polar spots (N-ethyl isomers).

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃/KI) through a celite pad or sintered glass funnel.

    • Concentrate the filtrate under reduced pressure to obtain the crude oily residue.

Method B: NaH / DMF (Alternative for sluggish reactions)

  • Use if Method A yields <50% conversion.

  • Suspend NaH (60% in oil, 1.2 equiv) in dry DMF at 0°C. Add substrate dropwise. Stir 30 min. Add EtI (1.2 equiv). Warm to RT and stir 3 h. Quench with water, extract with EtOAc.[5]

Purification & Isolation (Critical Step)

Since the reaction produces a mixture (typically 3:1 favoring the byproduct), Flash Column Chromatography is mandatory.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Hexane / Ethyl Acetate gradient.

  • Elution Order:

    • Isomer 1 (Usually Byproduct): The 1,5-diethyl-3-carboxylate (Ester at 3) is often less polar because the N-ethyl and C5-ethyl shield the nitrogen lone pairs, or due to dipole cancellation.

    • Isomer 2 (Target): The 1,3-diethyl-5-carboxylate (Ester at 5) is often more polar due to the exposed N2 nitrogen and the ester dipole alignment.

    • Note: Elution order can reverse depending on the exact solvent system; NMR confirmation is required for the first batch.

Purification Protocol:

  • Load crude oil onto a silica column (ratio 50:1 silica:crude).

  • Elute with Hexane:EtOAc (95:5) initially to remove non-polar impurities.

  • Gradient to Hexane:EtOAc (90:10) to elute the first isomer (Major).

  • Gradient to Hexane:EtOAc (80:20) to elute the second isomer (Minor/Target).

Characterization & Structural Validation

Distinguishing the two isomers is the most challenging aspect. Nuclear Overhauser Effect (NOE) spectroscopy is the definitive method.

1H NMR Diagnostic Signals
FeatureTarget (1,3-diethyl-5-ester) Byproduct (1,5-diethyl-3-ester)
N1-Ethyl (CH₂) typically δ 4.5 – 4.6 ppm (Deshielded by adjacent Ester)typically δ 4.0 – 4.2 ppm
C4-H (Ring Proton) SingletSinglet
NOE Correlation N-CH₂ ↔ C4-H (Strong)N-CH₂ ↔ Ester (Weak/None)N-CH₂ ↔ C5-Ethyl (Strong)N-CH₂ ↔ C4-H (Weak/None)
NOE Logic Flowchart

The key to validation is checking the interaction between the N-Ethyl group and the substituent at Position 5 .

NOE_Logic Start Isolate Pure Isomer Run 1D NOE or 2D NOESY Decision Irradiate N-CH2 Signal Observe Enhancement at... Start->Decision ResultA Enhancement of C5-Ethyl Signals Decision->ResultA Strong NOE ResultB Enhancement of C4-H (Ring Proton) ONLY (No Ethyl-Ethyl interaction) Decision->ResultB Strong NOE ConclusionA Isomer is 1,5-diethyl-3-carboxylate (BYPRODUCT) ResultA->ConclusionA ConclusionB Isomer is 1,3-diethyl-5-carboxylate (TARGET) ResultB->ConclusionB

Caption: Diagnostic logic for distinguishing regioisomers using NOE spectroscopy. The proximity of the N-Ethyl to the C5-substituent is the determinant factor.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters.[6]

    • Source: ResearchG
    • URL:[Link]

  • Synthesis of 1-alkyl-pyrazole-5-carboxylates (Patent Method)
  • General Pyrazole Synthesis & Tautomerism

    • Title: Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.
    • Source: Thieme Chemistry / Science of Synthesis.
    • URL:[Link]

Sources

Application

Application Note: Strategic Utilization of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate in Medicinal Chemistry and Organic Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols Executive Summary & Strategic Utility In modern drug discovery, nitrogen-rich h...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols

Executive Summary & Strategic Utility

In modern drug discovery, nitrogen-rich heterocycles are foundational to designing high-affinity ligands. Ethyl 1-ethyl-1H-pyrazole-5-carboxylate has emerged as a highly versatile building block, particularly in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists[1][2].

The strategic value of this specific pyrazole derivative lies in its bifunctional nature:

  • The N1-Ethyl Vector: Provides a small, lipophilic projection that effectively occupies hydrophobic pockets within target active sites (e.g., the hinge region of kinases) without introducing excessive steric bulk.

  • The C5-Carboxylate: Serves as an orthogonally addressable handle. It can be readily saponified to the corresponding acid for amide coupling with complex anilines, or reduced to an alcohol/aldehyde for further homologation.

  • The C4-Position: Remains available for late-stage electrophilic functionalization (such as fluorination or halogenation) to fine-tune the molecule's pKa and metabolic stability[1].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for reaction design, particularly regarding solubility and purification strategies.

PropertyValueClinical / Synthetic Relevance
Chemical Name Ethyl 1-ethyl-1H-pyrazole-5-carboxylateStandard nomenclature for inventory[3].
CAS Number 1007460-78-7Key identifier for sourcing[3][4].
Molecular Formula C₈H₁₂N₂O₂Determines mass balance in synthesis[3].
Molecular Weight 168.19 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5[3].
SMILES CCOC(=O)c1ccnn1CCUseful for computational docking and library design[3].
Storage Conditions Sealed in dry, 2-8°CPrevents ambient hydrolysis of the ethyl ester[3].

Mechanistic Insights in Drug Discovery

A. PI3Kδ Inhibition for Respiratory Diseases & Oncology

Phosphoinositide 3-kinases (PI3Ks) are critical regulators of cellular functions. The delta isoform (PI3Kδ) is heavily implicated in leukocyte activation, making it a prime target for respiratory diseases like asthma and COPD[1]. Ethyl 1-ethyl-1H-pyrazole-5-carboxylate is utilized to synthesize the core pharmacophore of PI3Kδ inhibitors. The pyrazole ring mimics the adenine moiety of ATP, engaging in critical hydrogen bonding within the kinase hinge region, while the N-ethyl group stabilizes the complex via hydrophobic interactions[1].

B. Adenosine A2A/A2B Receptor Antagonism

In immuno-oncology, the tumor microenvironment often exploits adenosine signaling to suppress immune cell function. Derivatives synthesized from this pyrazole building block act as potent antagonists for Adenosine A2A and A2B receptors[2]. By blocking these receptors, the compounds prevent the intracellular accumulation of cyclic AMP (cAMP), thereby reversing tumor immunosuppression and promoting T-cell activation[2].

PI3K_Pathway Stimulus Extracellular Stimulus (e.g., fMLP, Chemokines) GPCR GPCR Activation Stimulus->GPCR PI3K PI3Kδ Kinase (Hinge Region) GPCR->PI3K Recruitment PIP3 PtdIns(3,4,5)P3 Synthesis PI3K->PIP3 Phosphorylation Akt Akt / PKB Pathway PIP3->Akt Downstream Signaling Response Neutrophil Chemotaxis & Respiratory Burst Akt->Response Cellular Activation Inhibitor Pyrazole-Derived Inhibitor Inhibitor->PI3K ATP-Competitive Inhibition

Fig 1. Mechanism of action for pyrazole-derived PI3Kδ inhibitors in modulating neutrophil response.

Validated Experimental Protocols

As a self-validating system, the following protocols include explicit causality for reagent selection and In-Process Control (IPC) metrics to ensure experimental trustworthiness.

Protocol A: Microwave-Assisted Electrophilic C4-Fluorination

Objective: Synthesize 4-fluoro-1-ethyl-1H-pyrazole-5-carboxylate to improve the metabolic stability of the final drug candidate. Causality: The C5-ester is electron-withdrawing, which deactivates the pyrazole ring toward electrophilic aromatic substitution. Standard thermal fluorination yields poor conversion. Utilizing microwave (MW) irradiation combined with Selectfluor™ (a safe, reactive "F+" source) and an acetic acid co-solvent overcomes this activation energy barrier[1].

Optimization Data:

Selectfluor (equiv.) Solvent System Temp / Time Conversion (LC-MS) Causality / Observation
1.1 MeCN 80°C / 2h (Thermal) <20% Ester deactivates the core; thermal energy insufficient.
1.5 MeCN / AcOH (6:1) 100°C / 1h (MW) 65% AcOH acts as a protic co-solvent to stabilize the transition state.

| 2.6 (Portioned) | MeCN / AcOH (6:1) | 100°C / 3h (MW) | >95% | Portioned addition replenishes thermally degraded Selectfluor[1]. |

Step-by-Step Methodology:

  • Preparation: Charge a microwave-safe vial with Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (0.20 g, 1.19 mmol) and Selectfluor™ (0.548 g, 1.55 mmol)[1].

  • Solvation: Add anhydrous acetonitrile (3.0 mL) followed by glacial acetic acid (0.5 mL)[1]. Seal the vial with a crimp cap.

  • First Irradiation: Heat the mixture at 100°C under microwave irradiation for 120 minutes[1].

  • Reagent Replenishment: Cool the vial to room temperature. Uncap and add a second portion of Selectfluor™ (0.548 g, 1.55 mmol)[1].

  • Second Irradiation: Reseal and heat at 100°C under microwave irradiation for an additional 60 minutes[1].

  • Workup: Remove the solvent in vacuo. Partition the resulting residue between Dichloromethane (DCM) and saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na₂SO₄, and concentrate.

  • Validation (IPC):

    • LC-MS: Confirm the shift of the [M+H]⁺ peak from m/z 169 to m/z 187.

    • ¹H NMR: Verify the disappearance of the characteristic C4-H pyrazole singlet (typically ~6.8 ppm).

Protocol B: Base-Catalyzed Saponification & Amide Coupling

Objective: Convert the ester to an active amide precursor for library generation[2]. Causality: Base-catalyzed hydrolysis (saponification) is preferred over acidic cleavage to prevent degradation of the pyrazole core. HATU is selected as the coupling agent to ensure rapid formation of the active ester, which is crucial when coupling with sterically hindered or electron-deficient anilines.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 4 hours.

  • IPC Check: Monitor by TLC (Hexane:EtOAc 1:1). The fast-moving ester spot should completely disappear, replaced by a baseline spot (the carboxylate salt).

  • Acidification: Concentrate the mixture to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH ~3 to precipitate 1-ethyl-1H-pyrazole-5-carboxylic acid. Filter and dry under vacuum.

  • Amide Coupling: Dissolve the free acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes to pre-form the active ester.

  • Amine Addition: Add the target amine (1.1 equiv) and stir at room temperature for 12 hours.

  • Validation: Purify via preparative HPLC. Validate the final structure via ¹H NMR, ensuring the presence of the N-ethyl signals (quartet at ~4.5 ppm, triplet at ~1.4 ppm) alongside the newly integrated amine protons.

Synthetic_Workflow Ester Ethyl 1-ethyl-1H-pyrazole- 5-carboxylate Acid 1-Ethyl-1H-pyrazole- 5-carboxylic acid Ester->Acid Base Hydrolysis (LiOH, THF/H2O) FluorinatedEster 4-Fluoro-1-ethyl-1H-pyrazole- 5-carboxylate Ester->FluorinatedEster Electrophilic Fluorination (Selectfluor, MW) ActiveEster HATU-Activated Intermediate Acid->ActiveEster HATU, DIPEA, DMF Amide Target Amide (e.g., PI3K Inhibitor) FluorinatedEster->Amide 1. Hydrolysis 2. Amide Coupling ActiveEster->Amide Amine Addition

Fig 2. Divergent synthetic workflows utilizing Ethyl 1-ethyl-1H-pyrazole-5-carboxylate.

References

  • GlaxoSmithKline Intellectual Property Development Limited. US8658635B2 - Benzpyrazol derivatives as inhibitors of PI3 kinases.
  • AU2021239135B2 - Substituted pyrimidine or pyridine amine derivative, composition thereof, and medical use thereof.

Sources

Method

Application Note: Strategic Utilization of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate in Targeted Drug Discovery

Executive Summary In contemporary medicinal chemistry, the pyrazole ring is a privileged pharmacophore, offering unique hydrogen-bonding capabilities, metabolic stability, and predictable vectorization for structure-base...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole ring is a privileged pharmacophore, offering unique hydrogen-bonding capabilities, metabolic stability, and predictable vectorization for structure-based drug design. Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (CAS 1007460-78-7) has emerged as a critical building block in the synthesis of highly selective kinase inhibitors and immunomodulatory agents. This application note details the mechanistic rationale, quantitative reaction metrics, and validated synthetic protocols for integrating this versatile intermediate into active pharmaceutical ingredients (APIs), with a specific focus on PI3Kδ inhibitors and Adenosine receptor antagonists.

Mechanistic Rationale in Drug Design

As a Senior Application Scientist, selecting the right building block is never arbitrary; it is dictated by the precise steric and electronic demands of the target protein's binding pocket.

PI3Kδ Inhibition in Respiratory and Oncological Disorders

Phosphoinositide 3-kinase delta (PI3Kδ) is preferentially expressed in leukocytes and plays an essential role in B-cell and T-cell signaling. Inappropriate PI3Kδ activity is implicated in asthma, chronic obstructive pulmonary disease (COPD), and hematological malignancies .

When designing PI3Kδ inhibitors, achieving selectivity over Class IA isoforms (PI3Kα and PI3Kβ) is paramount to avoid systemic toxicity. The 1-ethyl-1H-pyrazole core acts as an ideal hinge-binding motif. The N1-ethyl substituent is specifically sized to project into the lipophilic specificity pocket of the PI3Kδ active site, driving isoform selectivity. Concurrently, the C5-carboxylate serves as a synthetic handle, allowing for the modular attachment of diverse aryl or heteroaryl groups via amide coupling to engage the affinity pocket.

Adenosine Receptor Antagonism in Immuno-Oncology

Tumor microenvironments often exploit adenosine signaling to suppress immune responses. Binding of adenosine to A2a or A2b receptors on immune cells up-regulates cyclic AMP (cAMP), effectively paralyzing T-cell and NK-cell activity. Recent therapeutic strategies utilize pyrazole-based pyrimidine or pyridine amine derivatives to antagonize these receptors, thereby reversing tumor immunosuppression . The ethyl 1-ethyl-1H-pyrazole-5-carboxylate scaffold provides the necessary steric bulk and lipophilicity to competitively block the adenosine binding site while maintaining favorable oral bioavailability.

Pathway and Workflow Visualizations

To contextualize the biological and chemical utility of this building block, the following diagrams illustrate its role in target pathway inhibition and the standard synthetic workflow used to elaborate the core.

PI3K_Pathway Stimulus Extracellular Stimulus (e.g., fMLP, TCR) PI3K PI3Kδ Kinase Stimulus->PI3K Activates PIP3 PtdIns(3,4,5)P3 PI3K->PIP3 Phosphorylates Akt Akt / PKB PIP3->Akt Recruits Response Immune Cell Activation (Chemotaxis) Akt->Response Signaling Inhibitor Pyrazole-based Inhibitor Inhibitor->PI3K Blocks Hinge

PI3Kδ signaling pathway and targeted inhibition by pyrazole derivatives.

Synthetic_Workflow Start Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (CAS 1007460-78-7) Step1 Microwave Fluorination (Selectfluor, 100°C) Start->Step1 C4-Electrophilic Substitution Step2 Ester Hydrolysis (LiOH, THF/H2O) Step1->Step2 Deprotection Step3 Amide Coupling (HATU, DIPEA) Step2->Step3 Carboxylate Activation Product Target Active Pharmaceutical Ingredient Step3->Product Pharmacophore Assembly

Synthetic workflow for incorporating the pyrazole core into API scaffolds.

Quantitative Data & Reaction Metrics

The following table summarizes the physicochemical properties of the starting material and benchmark metrics for its downstream functionalization .

Property / MetricValue / Description
Chemical Name Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
CAS Number 1007460-78-7
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Typical Purity ≥95% (Validated via LC-MS and ¹H-NMR)
C4-Fluorination Yield ~45–60% (Microwave-assisted protocol)
Amide Coupling Yield >85% (HATU/DIPEA mediated)
Primary Target Receptors PI3Kδ, Adenosine A2a/A2b

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPCs) to ensure scientific integrity.

Protocol A: Microwave-Assisted C4-Electrophilic Fluorination

Objective: To introduce a fluorine atom at the C4 position of the pyrazole ring. Fluorination at this site often improves the metabolic stability of the API by blocking cytochrome P450-mediated oxidation and modulates the pKa of adjacent functional groups.

Causality & Rationale: The C5-ester group is strongly electron-withdrawing, which deactivates the pyrazole ring toward electrophilic aromatic substitution. Conventional thermal heating with fluorinating agents often results in degradation or impractically slow kinetics. Microwave irradiation is employed to rapidly superheat the reaction mixture, overcoming the high activation energy barrier. Selectfluor™ is chosen over F₂ gas or DAST because it acts as a bench-stable, safe, and highly reactive source of electrophilic fluorine (F⁺) .

Step-by-Step Methodology:

  • Preparation: Charge a heavy-walled microwave vial with Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (200 mg, 1.19 mmol) and Selectfluor™ (548 mg, 1.55 mmol, 1.3 eq).

  • Solvation: Add anhydrous acetonitrile (3.0 mL) and glacial acetic acid (0.5 mL). Note: Acetic acid acts as a proton donor, facilitating the breakdown of the Selectfluor-substrate intermediate complex.

  • First Irradiation: Seal the vial and heat the mixture at 100°C under microwave irradiation for 120 minutes.

  • IPC Check 1: Sample the reaction for LC-MS analysis. Look for the emergence of the [M+H]⁺ peak at m/z 187.1 (indicating the +18 Da shift from H to F).

  • Second Irradiation: If starting material persists, add an additional portion of Selectfluor™ (548 mg) and subject to microwave irradiation at 100°C for an additional 60 minutes.

  • Workup: Remove the solvent in vacuo. Partition the resulting residue between Dichloromethane (DCM, 15 mL) and saturated aqueous NaHCO₃ (15 mL) to neutralize the acetic acid.

  • Isolation: Extract the aqueous layer with DCM (2 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude fluorinated intermediate.

Protocol B: Saponification and Pharmacophore Assembly (Amide Coupling)

Objective: To unmask the C5-carboxylate and couple it with a complex amine to form the final API core.

Causality & Rationale: Lithium hydroxide (LiOH) in a biphasic THF/Water system is utilized for saponification. The hydroxide ion rapidly attacks the sterically accessible ethyl ester, while THF ensures the lipophilic pyrazole remains fully solvated. For the subsequent amidation, HATU is selected over traditional EDC/HOBt. The electron-deficient nature of the newly formed 4-fluoro-pyrazole-5-carboxylic acid makes it a sluggish electrophile; HATU generates a highly reactive HOAt-ester intermediate, driving the coupling to completion with minimal epimerization or side reactions.

Step-by-Step Methodology:

  • Saponification: Dissolve the fluorinated ester (1.0 eq) in a 2:1 mixture of THF and H₂O. Add LiOH·H₂O (3.0 eq) and stir at ambient temperature for 4 hours.

  • IPC Check 2: Monitor by TLC (Hexanes/EtOAc 1:1). The ester spot should completely disappear, replaced by a baseline spot (the carboxylate salt).

  • Acidification: Acidify the mixture to pH ~3 using 1M HCl. Extract the free carboxylic acid with EtOAc, dry, and concentrate.

  • Activation: In a dry round-bottom flask under N₂, dissolve the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add the target amine (e.g., a substituted pyrimidine derivative for A2aR antagonism) (1.1 eq). Stir for 12 hours at room temperature.

  • Purification: Quench with water, extract with EtOAc, and purify the organic layer via flash column chromatography to isolate the final API.

References

  • Down, K. D., et al. (2014). Benzpyrazol derivatives as inhibitors of PI3 kinases. U.S. Patent No. 8,658,635 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Unknown Inventor(s). (2021). Substituted pyrimidine or pyridine amine derivative, composition thereof, and medical use thereof. Australian Patent No. 2021239135 B2.
Application

Application Note: Precision Suzuki-Miyaura Coupling of Pyrazole-5-Carboxylates

This Application Note provides a high-precision protocol for the Suzuki-Miyaura cross-coupling of pyrazole-5-carboxylates . It is designed for medicinal chemists and process scientists encountering the specific electroni...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a high-precision protocol for the Suzuki-Miyaura cross-coupling of pyrazole-5-carboxylates . It is designed for medicinal chemists and process scientists encountering the specific electronic and steric challenges posed by this scaffold.

Introduction: The Scaffold Challenge

Pyrazole-5-carboxylates are privileged pharmacophores in kinase inhibitors (e.g., Sildenafil analogs, CDKs). However, functionalizing this core via Suzuki coupling presents a unique "Push-Pull" challenge that often leads to stalled reactions or catalyst decomposition.

  • The Electronic Trap: The carboxylate at C5 is electron-withdrawing (EWG). While this theoretically facilitates Oxidative Addition (OA) at the adjacent C4-halogen, it significantly reduces the basicity of the pyrazole ring. Paradoxically, if the pyrazole nitrogen is unprotected (N-H), it remains acidic enough (

    
    ) to deprotonate under basic coupling conditions, forming a pyrazolate anion that binds tightly to Palladium (Pd), arresting the catalytic cycle (The "Azole Poisoning" effect).
    
  • The Steric Wall: The C5-ester group exerts proximal steric bulk, hindering the approach of bulky phosphine ligands during the Transmetallation (TM) step.

This protocol circumvents these barriers using a Ligand-Controlled High-Turnover System , prioritizing rapid Oxidative Addition and preventing catalyst sequestration.

Strategic Decision Matrix

Before starting, categorize your substrate to select the correct workflow.

VariableScenario A: The "Robust" Route Scenario B: The "Challenger" Route
Substrate State N-Protected (N-Me, N-SEM, N-THP)Unprotected (Free N-H)
Halogen Position C4-Bromo or C4-IodoC4-Bromo or C4-Chloro
Primary Challenge Steric hindrance from C5-EsterCatalyst Poisoning by Pyrazolate
Recommended Catalyst Pd(dppf)Cl₂·DCM XPhos Pd G3 (or G4)
Base System Na₂CO₃ (Mild)K₃PO₄ (Strong, Anhydrous)
Solvent System Dioxane / Water (4:1)n-Butanol / Water or THF
Mechanistic Visualization

The following diagram illustrates the competing pathways. The goal is to drive the Green Cycle (Productive) while suppressing the Red Cycle (Poisoning).

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Fast due to EWG) Pd0->OxAdd + Ar-X ComplexII Pd(II)-Ar-X Intermediate OxAdd->ComplexII Poison POISON TRAP Pd-N Coordination (Stalls Cycle) ComplexII->Poison Unprotected NH (Base deprotonates) TransMet Transmetallation (Sterically Sensitive) ComplexII->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting the diversion of the Pd(II) intermediate into an inactive "Poison Trap" by unprotected pyrazoles.[1]

Detailed Protocols
Protocol A: Standard High-Yield Method (N-Protected)

Best for: Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate and analogs.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv (Electron-poor boronates require 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·DCM ) (3–5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Degassing (Critical): In a reaction vial, combine the halo-pyrazole, boronic acid, and solid Pd catalyst. Cap with a septum.[2] Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
    • Why: Pd(dppf)Cl₂ is robust, but oxygen promotes homocoupling of the boronic acid, wasting reagents.

  • Solvent Addition: Add sparged 1,4-Dioxane via syringe, followed by the degassed 2.0 M Na₂CO₃ solution.

  • Thermal Activation: Heat the mixture to 90°C for 4–16 hours.

    • Monitoring: The reaction typically turns from orange-red to dark brown. If it turns black (Pd black precipitation) within 30 mins, oxygen was present.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over MgSO₄.[2]

  • Purification: Flash chromatography. Note that pyrazole esters are polar; use a gradient of 0–50% EtOAc/Hexanes.

Protocol B: The "Buchwald" Method (Unprotected / Hindered)

Best for: Ethyl 4-bromo-1H-pyrazole-5-carboxylate (Free NH) or chloro-analogs.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv[3][4][5]

  • Catalyst: XPhos Pd G3 (2–4 mol%)

    • Alternative: SPhos Pd G3 (if the boronic acid is extremely hindered).

  • Base: K₃PO₄ (0.5 M aqueous or solid, 3.0 equiv)

  • Solvent: THF / Water (10:1) or n-Butanol (for higher temp).

Step-by-Step:

  • Pre-activation: Load the XPhos Pd G3 precatalyst, substrate, and boronic acid into the vial.

  • Inert Atmosphere: Seal and purge with Argon.

  • Solvent/Base: Add degassed THF and the aqueous K₃PO₄ solution.

    • Why K₃PO₄? The phosphate base buffers the system and facilitates transmetallation without rapidly degrading the sensitive ester group, unlike strong hydroxides.

    • Why XPhos? This bulky biaryl ligand prevents the Pd center from coordinating to the pyrazole nitrogen, effectively shielding the catalyst from "poisoning."

  • Reaction: Heat to 60–80°C . (Unprotected pyrazoles often react faster than expected due to the "shuttle" effect of the NH proton, provided the catalyst isn't poisoned).

  • Validation: Check LCMS at 1 hour. If conversion < 10%, boost temp to 100°C (switch solvent to Dioxane/BuOH).

Troubleshooting & Optimization
ObservationDiagnosisCorrective Action
Reaction stalls at ~50% conversion Catalyst death (Pd Black formation)Add 10 mol% extra ligand (e.g., dppf or XPhos) at the start to stabilize the active species.
Hydrolysis of C5-Ester Base is too strong or Temp too highSwitch from K₃PO₄/Na₂CO₃ to K₂CO₃ or CsF (anhydrous conditions). Reduce water ratio.
Protodeboronation (Boronic acid loses B)Unstable boronic acid (e.g., 2-pyridyl)Use Boronic Pinacol Esters instead of acids. Lower temp to 60°C. Add CuCl (10 mol%) as a co-catalyst (Liebeskind-Srogl variant).
Regioselectivity Issues (if di-halo)Competition between C3/C4The C4-position is generally more reactive to OA due to electronic activation from the C5-ester. Perform reaction at 0°C -> RT to kinetically favor C4.
Workflow Visualization

Use this decision tree to select your experimental setup.

Workflow Start Start: Pyrazole-5-carboxylate CheckNH Is Nitrogen Protected? Start->CheckNH Protected Yes (N-Me, N-SEM) CheckNH->Protected High Stability Unprotected No (Free NH) CheckNH->Unprotected Poison Risk MethodA Protocol A: Pd(dppf)Cl2 + Na2CO3 (Standard) Protected->MethodA MethodB Protocol B: XPhos Pd G3 + K3PO4 (Advanced) Unprotected->MethodB

Figure 2: Decision tree for selecting the optimal catalytic system based on substrate protection.

References
  • Mechanistic Studies on Azole Poisoning

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[5][6]

    • Source:J. Am. Chem. Soc.[7]2013 , 135, 12877–12885.

    • URL:[Link]

  • Buchwald Precatalyst Protocols

    • Title: Preparation of Palladacycle Precatalysts and Their Application in Cross-Coupling Reactions.[8]

    • Source:Nature Protocols2023 (Upd
    • URL:[Link] (Relevant Org Lett foundation).

  • Regioselectivity in Pyrazoles

    • Title: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Trifl
    • Source:J. Org.[7] Chem.2019 , 84, 12622.

    • URL:[Link]

  • General Review of Suzuki Coupling

    • Title: Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction.[9]

    • Source:Chem. Rev.2024 (General Reference).[10][11]

    • URL:[Link]

Sources

Method

using Ethyl 1-ethyl-1H-pyrazole-5-carboxylate in the synthesis of novel heterocycles

Application Note: Utilizing Ethyl 1-ethyl-1H-pyrazole-5-carboxylate in the Synthesis of Novel Pharmaceutical Heterocycles Executive Summary & Rationale In contemporary drug discovery, the selection of versatile, high-qua...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Ethyl 1-ethyl-1H-pyrazole-5-carboxylate in the Synthesis of Novel Pharmaceutical Heterocycles

Executive Summary & Rationale

In contemporary drug discovery, the selection of versatile, high-quality building blocks is paramount for navigating complex structure-activity relationship (SAR) landscapes. Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (CAS: 1007460-78-7) has emerged as a privileged intermediate in the synthesis of advanced heterocycles .

The structural architecture of this molecule offers two distinct advantages:

  • The N-Ethyl Substituent: Provides a highly specific lipophilic vector that enhances membrane permeability while directing steric interactions within target protein binding pockets.

  • The C5-Carboxylate Ester: Serves as a highly reactive synthetic handle. It can be selectively reduced, saponified, or utilized in direct amidation, enabling divergent synthetic pathways from a single starting material.

This technical guide outlines the mechanistic rationale, quantitative optimization, and self-validating protocols for integrating this intermediate into the synthesis of three major therapeutic classes: GLP-1R agonists , PI3K inhibitors , and Adenosine A2A antagonists .

Mechanistic Divergence in Drug Discovery

The strategic value of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate lies in its orthogonal reactivity, allowing chemists to access entirely different pharmacophores based on the chosen transformation:

  • C5-Ester Reduction: Yields (1-ethyl-1H-pyrazol-5-yl)methanol, a critical precursor for establishing aryl ether linkages in small-molecule GLP-1R agonists. The N-ethyl group specifically directs the spatial orientation of the ether oxygen to optimize hydrogen bonding within the GLP-1R transmembrane domain.

  • C4-Electrophilic Aromatic Substitution: The electron-rich nature of the pyrazole core permits regioselective C4-halogenation (e.g., fluorination). This modification is essential for tuning the pKa and lipophilicity of PI3K inhibitors, thereby enhancing kinase selectivity.

  • C5-Saponification: Hydrolysis to 1-ethyl-1H-pyrazole-5-carboxylic acid provides a stable precursor for amide coupling, frequently utilized to rigidify the molecular backbone of Adenosine receptor antagonists in oncology applications.

SyntheticWorkflow Start Ethyl 1-ethyl-1H-pyrazole- 5-carboxylate Path1 Reduction (LiAlH4) (1-ethyl-1H-pyrazol-5-yl)methanol Start->Path1 Etherification Path2 Saponification (LiOH) 1-ethyl-1H-pyrazole-5-carboxylic acid Start->Path2 Amidation Path3 Fluorination (Selectfluor) Ethyl 4-fluoro-1-ethyl-1H-pyrazole-5-carboxylate Start->Path3 C4-Functionalization Target1 GLP-1R Agonists (Metabolic Disease) Path1->Target1 Target2 Adenosine A2A Antagonists (Oncology) Path2->Target2 Target3 PI3K Inhibitors (Inflammation/Cancer) Path3->Target3

Fig 1: Synthetic divergence of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate into distinct drug classes.

Quantitative Data & Yield Optimization

To ensure reproducibility across scaling efforts, the following table summarizes the optimized reaction metrics and In-Process Control (IPC) parameters for the three primary synthetic pathways.

Synthetic PathwayReagents / ConditionsYield (%)Purity (HPLC)IPC Validation Target
Reduction (Alcohol) LiAlH₄, THF, 0 °C to RT, 2 h88 - 92%>98%LC-MS: m/z 127 [M+H]⁺; Ester peak <1%
Saponification (Acid) LiOH·H₂O, THF/MeOH/H₂O, RT, 4 h94 - 96%>99%TLC: Rf 0.1 (DCM:MeOH 9:1); UV active
Fluorination (C4-F) Selectfluor, MeCN/AcOH, MW 100 °C72 - 78%>95%¹⁹F NMR: singlet at ~ -170 ppm

Validated Experimental Protocols

The following methodologies have been optimized for high-fidelity synthesis. Each protocol is designed as a self-validating system to prevent downstream failures.

Protocol A: Synthesis of (1-ethyl-1H-pyrazol-5-yl)methanol (For GLP-1R Agonists)
  • Step 1: Charge a flame-dried flask with Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) and anhydrous THF (0.2 M). Cool to 0 °C under an N₂ atmosphere.

    • Causality: Anhydrous conditions and N₂ prevent the violent hydrolysis of LiAlH₄. The 0 °C starting temperature mitigates the highly exothermic hydride transfer, preventing thermal cleavage of the N-ethyl bond.

  • Step 2: Add LiAlH₄ (1.2 eq) dropwise as a 1M solution in THF.

    • Causality: Dropwise addition ensures the internal reaction temperature remains below 5 °C, avoiding over-reduction or pyrazole ring-opening side reactions.

  • Step 3: Remove the ice bath and stir for 2 hours at room temperature.

    • Self-Validating IPC: Sample 10 µL of the reaction mixture, quench in EtOAc/H₂O, and analyze the organic layer via LC-MS. Proceed to the next step only when the starting material (m/z 169) is <1% and the product peak (m/z 127) is dominant.

  • Step 4: Quench using the Fieser method: Add

    
     mL H₂O, 
    
    
    
    mL 15% NaOH, and
    
    
    mL H₂O sequentially (where
    
    
    = grams of LiAlH₄ used). Filter through Celite and concentrate the filtrate.
    • Causality: This specific quenching sequence forces the aluminum salts to precipitate as a granular, easily filterable white solid. Standard aqueous quenching forms a gelatinous emulsion, trapping the highly polar pyrazole alcohol and drastically reducing yield.

Protocol B: Regioselective C4-Fluorination (For PI3K Inhibitors)
  • Step 1: In a microwave-safe vial, dissolve the ester (1.0 eq) in a mixture of Acetonitrile and glacial Acetic Acid (6:1 v/v).

    • Causality: Acetic acid acts as a crucial proton source to activate Selectfluor, enhancing its electrophilicity specifically for the C4 position of the pyrazole ring.

  • Step 2: Add Selectfluor (2.5 eq) in two equal portions.

    • Causality: Portion-wise addition prevents the rapid thermal decomposition of the reagent under microwave stress, ensuring a sustained concentration of active electrophilic fluorine.

  • Step 3: Irradiate at 100 °C for 120 minutes.

    • Self-Validating IPC: Monitor via ¹⁹F NMR. The appearance of a distinct singlet at approximately -170 ppm confirms successful C4-fluorination. If the starting material persists, add an additional 0.5 eq of Selectfluor and irradiate for 30 more minutes.

Protocol C: Saponification to 1-ethyl-1H-pyrazole-5-carboxylic acid (For Adenosine Antagonists)
  • Step 1: Dissolve the ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.

    • Causality: This ternary solvent system ensures complete solubilization of both the lipophilic organic ester and the inorganic hydroxide salt, facilitating a rapid, homogenous reaction phase.

  • Step 2: Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

    • Causality: LiOH is preferred over NaOH/KOH because the lithium cation coordinates with the pyrazole nitrogens, directing the hydroxide nucleophile efficiently to the carbonyl carbon without causing base-catalyzed ring degradation.

  • Step 3: Evaporate volatiles, acidify the aqueous layer with 1M HCl to pH 3, and extract with EtOAc.

    • Self-Validating IPC: Verify the pH using indicator paper before extraction. The resulting carboxylic acid is highly water-soluble at pH > 5; precise acidification ensures complete protonation and successful partitioning into the organic phase.

Biological Application: Target Signaling Pathways

Compounds derived from the reduction of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate are heavily utilized in the synthesis of non-peptide GLP-1R agonists. Once the pyrazole-ether pharmacophore binds to the Glucagon-Like Peptide-1 Receptor (a Class B GPCR), it triggers a cascade that is critical for treating metabolic diseases such as Type 2 Diabetes and obesity.

GLP1R_Pathway Drug Pyrazole-Derived GLP-1R Agonist Receptor GLP-1 Receptor (GPCR) Drug->Receptor Binds Gs Gs Protein Activation Receptor->Gs Activates cAMP cAMP Elevation Gs->cAMP Stimulates Adenylyl Cyclase PKA PKA Activation cAMP->PKA Activates Insulin Insulin Secretion & β-cell Survival PKA->Insulin Promotes

Fig 2: Mechanism of action for pyrazole-derived GLP-1R agonists in promoting insulin secretion.

References

  • "Aryl ether-substituted heterocyclic compounds as glp1r agonists." US Patent US20240067630A1.
  • "Benzpyrazol derivatives as inhibitors of PI3 kinases." US Patent US8658635B2.
  • "Substituted pyrimidine or pyridine amine derivative, composition thereof, and medical use thereof." AU Patent AU2021239135B2.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

Welcome to the technical support and troubleshooting center for the isolation and purification of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate . As a critical building block in medicinal chemistry and drug development, achiev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the isolation and purification of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate . As a critical building block in medicinal chemistry and drug development, achieving >99% purity of this pyrazole core is essential. This guide is engineered for application scientists and researchers, providing mechanistic insights, validated protocols, and data-driven troubleshooting to ensure reproducible downstream success.

Process & Mechanistic Workflows

To effectively purify this compound, one must first understand the physical workflow of isolation and the chemical logic that necessitates it.

Workflow Crude Crude Reaction Mixture (Product, 3-Isomer, Hydrazine) AcidWash 0.1M HCl Aqueous Wash (Protonates Hydrazine) Crude->AcidWash OrgPhase Organic Phase (Pyrazoles + Organics) AcidWash->OrgPhase Extraction AqPhase Aqueous Phase (Hydrazine Salts) AcidWash->AqPhase Waste Concentration Solvent Evaporation (in vacuo) OrgPhase->Concentration Flash Silica Gel Chromatography (Hexanes/EtOAc) Concentration->Flash Pure5 Ethyl 1-ethyl-1H-pyrazole- 5-carboxylate (Faster Eluting) Flash->Pure5 Fraction 1 Pure3 3-carboxylate Isomer (Slower Eluting) Flash->Pure3 Fraction 2

Workflow for the isolation and purification of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate.

Mechanism Start 1,3-Dicarbonyl + Ethylhydrazine PathA Primary NH2 attacks highly electrophilic ketone Start->PathA PathB Secondary NH attacks highly electrophilic ketone Start->PathB Prod5 5-Carboxylate Isomer (Major Product) PathA->Prod5 Cyclodehydration Prod3 3-Carboxylate Isomer (Minor Byproduct) PathB->Prod3 Cyclodehydration

Logical relationship of regioselective cyclocondensation pathways.

Troubleshooting & FAQs

Q: Why am I seeing a persistent ~15-20% impurity in my crude NMR, and what is the mechanism behind it? A: This impurity is the regioisomer, ethyl 1-ethyl-1H-pyrazole-3-carboxylate. The pyrazole core is typically constructed via the cyclocondensation of 1,3-dicarbonyl precursors with ethylhydrazine[1]. The regioselectivity is governed by the differential nucleophilicity of the hydrazine nitrogens. The primary amine (-NH2) is more nucleophilic and less sterically hindered, leading it to preferentially attack the highly electrophilic ketone carbonyl. Subsequently, the secondary amine (-NHEt) attacks the ester carbonyl to close the ring. This pathway yields the 5-carboxylate as the major product. However, competing attack by the secondary amine on the ketone yields the 3-carboxylate minor isomer[2].

Q: How does the structure of the 5-carboxylate allow for chromatographic separation from the 3-carboxylate? A: The separation relies on subtle differences in molecular dipole moments caused by steric hindrance. In the 5-carboxylate, the N-ethyl group is adjacent to the ester group. This steric crowding forces the ester carbonyl slightly out of the plane of the aromatic pyrazole ring, reducing the molecule's overall polarity. Conversely, the 3-carboxylate lacks this steric clash, remaining planar and highly polar. Consequently, the 5-carboxylate elutes significantly faster on normal-phase silica gel[3].

Q: My crude mixture forms a stubborn emulsion during the aqueous workup. How can I resolve this? A: Emulsions in this specific workflow are typically caused by amphiphilic, partially cyclized hydrazone intermediates or residual starting materials. To resolve this, saturate the aqueous layer by adding solid NaCl (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds (the "salting-out" effect) and forcing a clean phase separation into the ethyl acetate layer.

Quantitative Physicochemical & Chromatographic Data

Use the following parameters to benchmark your purification success and calibrate your chromatographic gradients.

ParameterEthyl 1-ethyl-1H-pyrazole-5-carboxylate (Target)Ethyl 1-ethyl-1H-pyrazole-3-carboxylate (Impurity)
Molecular Weight 168.19 g/mol 168.19 g/mol
Rf (Hexanes/EtOAc 3:1) ~0.45~0.25
Dipole Moment / Polarity Lower (Steric twisting of ester)Higher (Planar conformation)
Physical State Pale yellow oilViscous oil / Low-melting solid
Typical Yield Ratio 80 - 90%10 - 20%

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the validation criteria.

Protocol A: Pre-Chromatography Aqueous Quench & Extraction

Causality: This step removes highly polar unreacted ethylhydrazine and water-soluble dicarbonyl fragments before they can streak on the silica column and co-elute with your product.

  • Dilution: Dilute the crude cyclocondensation mixture with ethyl acetate (EtOAc) using approximately 10 mL of solvent per gram of crude material.

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with 0.1 M HCl (1 x 5 mL/g). The mild acid selectively protonates unreacted ethylhydrazine, forcing it into the aqueous phase as a water-soluble salt.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3 (1 x 5 mL/g) to neutralize residual acid and prevent acid-catalyzed degradation of the ester during concentration.

  • Dehydration: Wash with saturated aqueous NaCl (brine) (1 x 5 mL/g) to pull excess water from the organic phase.

  • Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo at 35°C to yield the crude oil.

  • System Validation: Prior to discarding the aqueous layer, test a drop with pH indicator paper. A reading of pH ~2 confirms the complete protonation and removal of residual hydrazine.

Protocol B: Normal-Phase Flash Column Chromatography

Causality: Exploits the dipole moment differential between the 3- and 5-carboxylate isomers to achieve baseline resolution.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of 10% EtOAc in Hexanes. Use approximately 30 grams of silica per gram of crude mixture to ensure sufficient theoretical plates for isomer separation.

  • Loading: Dissolve the crude oil in a minimum volume of dichloromethane (DCM) and load it directly onto the flat silica bed.

  • Elution: Elute using an isocratic gradient of 15% EtOAc in Hexanes. Monitor fractions via Thin Layer Chromatography (TLC), visualizing with a UV lamp at 254 nm.

  • Collection: Collect the faster-eluting band. This is the sterically hindered 5-carboxylate isomer.

  • Isolation: Pool the fractions containing the pure 5-carboxylate and evaporate the solvent in vacuo to afford the purified target compound[3].

  • System Validation: Spot the final concentrated oil on a TLC plate and develop in Hexanes/EtOAc (3:1). A single, sharply defined UV-active spot at Rf ~0.45 validates the complete removal of the 3-isomer (Rf ~0.25) and confirms absolute regiomeric purity.

References

  • 1, Smolecule. 2.2, Thieme-connect. 3.3, Google Patents.

Sources

Optimization

Technical Support Center: Synthesis of 1-ethyl-1H-pyrazole-5-carboxylates

Welcome to the Technical Support Center for the synthesis of 1-ethyl-1H-pyrazole-5-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-ethyl-1H-pyrazole-5-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of this synthetic process. Our goal is to equip you with the expertise to anticipate and resolve common experimental challenges, ensuring the integrity and efficiency of your research.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-ethyl-1H-pyrazole-5-carboxylates, offering explanations for their causes and actionable solutions.

Issue 1: Formation of a Regioisomeric Mixture

Symptom: You observe the formation of two or more products with the same mass but different spectroscopic characteristics (e.g., NMR, chromatography retention times), indicating the presence of regioisomers. This is a common issue when using substituted hydrazines.[1][2]

Probable Cause: The reaction of ethylhydrazine with an unsymmetrical β-dicarbonyl compound, a common precursor, can proceed through two different pathways. The initial condensation can occur at either of the two non-equivalent carbonyl groups, leading to the formation of a mixture of 1,3- and 1,5-disubstituted pyrazoles.[2][3]

Solution:

  • Solvent Selection: The choice of solvent can significantly influence regioselectivity. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve the preferential formation of one regioisomer due to their unique hydrogen-bonding properties.[2]

  • Strategic Use of Precursors: Employing β-enamino diketones as starting materials can lead to a regiospecific synthesis of pyrazole-5-carboxylates. The reaction with certain substituted hydrazines, like tert-butylhydrazine, has been shown to yield a single regioisomer in high yields.[4]

  • Characterization is Key: Unambiguous determination of the major and minor regioisomers is crucial. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are definitive in assigning the correct regiochemistry by identifying through-space proximity between protons on the ethyl group and substituents on the pyrazole ring.[2]

Experimental Protocol: Regioselective Synthesis using HFIP

This protocol outlines a general method for enhancing the regioselectivity in the synthesis of N-substituted pyrazoles.[2]

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl precursor (1.0 equivalent) in HFIP to create a 0.2 M solution.

  • Reagent Addition: To the stirring solution, add ethylhydrazine (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[2]

  • Work-up: Once the reaction is complete, remove the HFIP under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the structure and regiochemistry of the purified product using ¹H NMR, ¹³C NMR, and NOESY experiments.

Issue 2: Formation of Pyrazolone Byproduct

Symptom: You isolate a significant amount of a byproduct that is an isomer of the desired pyrazole, often identified as a pyrazolone.

Probable Cause: The Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine, can lead to the formation of a pyrazolone intermediate.[5][6] This intermediate exists in tautomeric equilibrium with the aromatic pyrazole.[5][7] The position of this equilibrium can be influenced by reaction conditions and the substitution pattern.

Solution:

  • Acid Catalysis: The use of a catalytic amount of acid, such as glacial acetic acid, can facilitate the dehydration step and promote the formation of the more stable aromatic pyrazole ring.[5][6]

  • Reaction Temperature and Time: Ensure the reaction is heated sufficiently (e.g., ~100°C) and for an adequate duration to drive the reaction towards the thermodynamically favored aromatic product.[5] Monitoring the reaction for the complete consumption of starting materials is crucial.[5][6]

Issue 3: Incomplete Reaction or Low Yield

Symptom: The reaction does not proceed to completion, or the yield of the desired 1-ethyl-1H-pyrazole-5-carboxylate is lower than expected.

Probable Cause:

  • Insufficient Activation: The carbonyl groups of the β-dicarbonyl compound may not be sufficiently electrophilic for the reaction to proceed efficiently.

  • Steric Hindrance: Bulky substituents on either the β-dicarbonyl compound or the ethylhydrazine can impede the reaction.[1]

  • Decomposition of Reagents: Ethylhydrazine and its salts can be unstable, particularly at elevated temperatures.

Solution:

  • Catalyst: As mentioned, a catalytic amount of acid can accelerate the condensation step.[5][6]

  • Reaction Conditions: For less reactive substrates, increasing the reaction temperature or using a higher-boiling solvent might be necessary. However, be mindful of potential reagent decomposition.

  • Purity of Reagents: Ensure that the starting materials, particularly ethylhydrazine, are of high purity.

Issue 4: Difficulty in N-Alkylation of a Pre-formed Pyrazole Ring

Symptom: When attempting to ethylate a pre-synthesized pyrazole-5-carboxylate, you observe low conversion, the formation of both N1 and N2 ethylated isomers, or side reactions.

Probable Cause: Pyrazoles are tautomeric, and alkylation can occur at either of the two ring nitrogen atoms, leading to a mixture of regioisomers.[8][9] The regioselectivity is influenced by steric and electronic factors of the substituents on the pyrazole ring.[10] Strong bases often used for deprotonation can also lead to side reactions.

Solution:

  • Milder Alkylation Methods: Consider using milder, acid-catalyzed N-alkylation methods. For instance, the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst can provide N-alkyl pyrazoles under less harsh conditions.[10][11]

  • Enzymatic Alkylation: For highly selective alkylation, engineered enzymes, specifically promiscuous methyltransferases, have been shown to catalyze N-alkylation with unprecedented regioselectivity (>99%).[9]

  • Directed Synthesis: It is often more efficient to introduce the ethyl group via the hydrazine component (ethylhydrazine) during the initial ring formation, rather than as a post-modification step.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 1-ethyl-1H-pyrazole-5-carboxylates from a β-ketoester and ethylhydrazine?

A1: The reaction, a variation of the Knorr pyrazole synthesis, begins with the nucleophilic attack of one of the nitrogen atoms of ethylhydrazine on one of the carbonyl groups of the β-ketoester. This is typically followed by the formation of a hydrazone intermediate. The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the other carbonyl group, leading to cyclization. Subsequent dehydration results in the formation of the stable, aromatic pyrazole ring.[5][6]

Q2: How can I best monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You should spot the starting material (the β-dicarbonyl compound) and the reaction mixture on the same plate to track the consumption of the starting material and the appearance of the product spot(s).[5][6] For more quantitative analysis and to check for isomeric products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q3: What are the common synthetic routes to access 1-ethyl-1H-pyrazole-5-carboxylates?

A3: Several synthetic strategies exist:

  • Condensation of β-dicarbonyl compounds with ethylhydrazine: This is the most common and direct method.[3][5][6]

  • 1,3-Dipolar cycloaddition: This involves the reaction of a diazo compound, such as ethyl diazoacetate, with an alkyne or an alkene followed by an elimination step.[3][12]

  • From α,β-unsaturated carbonyl compounds: Cyclocondensation of α,β-unsaturated ketones or aldehydes with ethylhydrazine can yield pyrazolines, which can then be oxidized to pyrazoles.[3][13]

Q4: Are there any safety precautions I should be aware of when working with hydrazines?

A4: Yes, hydrazine and its derivatives are toxic and should be handled with care in a well-ventilated fume hood.[5] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Visualizing the Reaction and Troubleshooting

Main Synthetic Pathway and Side Reactions

The following diagram illustrates the desired reaction pathway for the synthesis of 1-ethyl-1H-pyrazole-5-carboxylate and the competing side reaction that leads to the formation of a regioisomer.

Synthesis_Pathway Reactants β-Dicarbonyl + Ethylhydrazine Intermediate1 Hydrazone Intermediate A Reactants->Intermediate1 Attack at C1 Intermediate2 Hydrazone Intermediate B Reactants->Intermediate2 Attack at C3 Product1 Desired Regioisomer (1-ethyl-1H-pyrazole-5-carboxylate) Intermediate1->Product1 Cyclization & Dehydration Product2 Undesired Regioisomer Intermediate2->Product2 Cyclization & Dehydration

Caption: Competing pathways in pyrazole synthesis.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues encountered during the synthesis.

Troubleshooting_Workflow Start Experiment Start Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Incomplete Incomplete Reaction? Monitor->Incomplete SideProducts Side Products? Incomplete->SideProducts No CheckConditions Check Temp, Time, & Catalyst Incomplete->CheckConditions Yes IsomerAnalysis Analyze for Regioisomers (NMR, NOESY) SideProducts->IsomerAnalysis Yes Success Successful Synthesis SideProducts->Success No CheckPurity Check Reagent Purity CheckConditions->CheckPurity CheckPurity->Monitor OptimizeSolvent Optimize Solvent (e.g., HFIP) IsomerAnalysis->OptimizeSolvent OptimizeSolvent->Start Re-run

Caption: A systematic approach to troubleshooting.

Summary of Key Parameters and Expected Outcomes

ParameterRecommended ConditionExpected OutcomePotential Issue if Deviated
Solvent Fluorinated alcohols (e.g., HFIP) for high regioselectivityHigh ratio of desired regioisomerFormation of regioisomeric mixtures
Catalyst Catalytic amount of glacial acetic acidEfficient cyclization and dehydrationFormation of pyrazolone byproduct, slow reaction
Temperature ~100°C (solvent dependent)Complete conversion to aromatic pyrazoleIncomplete reaction, stable pyrazolone intermediate
Monitoring TLC, LC-MSClear conversion of starting material to productAmbiguous results, undetected side products

References

  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Manferdini, M., Morelli, C. F., & Veronese, A. C. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. HETEROCYCLES, 53(12), 2775.
  • A one-step synthesis of pyrazolone. (2025). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • Synthesis and Spectral Study of some New α, β-Unsaturated Carbonyl Compounds and Pyrazole Derivatives. (2025).
  • Alkylation of ring-substituted pyrazole-5-carboxylates with N-Boc-3-iodoazetidine 2c. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. [Link]

  • N-alkylation method of pyrazole. (1998).
  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry. [Link]

  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. [Link]

  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. (2008). Organic Chemistry Portal. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PMC. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.).
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). SciRP.

Sources

Troubleshooting

challenges in the synthesis of substituted pyrazole esters

Welcome to the Application Science Technical Support Center. Synthesizing substituted pyrazole esters—critical scaffolds in agrochemicals, pharmaceuticals, and materials science—presents unique mechanistic hurdles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. Synthesizing substituted pyrazole esters—critical scaffolds in agrochemicals, pharmaceuticals, and materials science—presents unique mechanistic hurdles. The primary challenges involve controlling regioselectivity during cyclocondensation, preventing premature ester hydrolysis, and overcoming steric hindrance in fully substituted rings.

This guide provides field-proven troubleshooting protocols, mechanistic insights, and validated methodologies to ensure reproducible, high-yield syntheses.

Synthesis & Troubleshooting Logic

PyrazoleTroubleshooting Start Target: Substituted Pyrazole Ester Method1 Knorr Synthesis (1,3-Dicarbonyl + Hydrazine) Start->Method1 Method2 Alkylation of Pyrazole-3-carboxylates Start->Method2 RegioIssue1 Issue: 1,3- vs 1,5- Regioisomer Mixture Method1->RegioIssue1 Hydrolysis Issue: Ester Hydrolysis During Reaction Method1->Hydrolysis RegioIssue2 Issue: Alkylation Favors Distal Nitrogen (1,3-isomer) Method2->RegioIssue2 Solvent Solution: Optimize pH & Reactant Stoichiometry RegioIssue1->Solvent Electronic/Kinetic Control Steric Solution: Steric Redirection (Add -SiPh3 Blocking Group) RegioIssue2->Steric Steric Control Temp Solution: Anhydrous Conditions & Non-Nucleophilic Base Hydrolysis->Temp Prevent Cleavage

Workflow for troubleshooting regioselectivity and hydrolysis in pyrazole ester synthesis.

Section 1: Troubleshooting & FAQs

Q1: I am using the Knorr pyrazole synthesis with an unsymmetrical 1,3-diketone and a substituted hydrazine, but I am getting a 1:1 mixture of 1,3- and 1,5-regioisomers. How can I drive the reaction toward a single regioisomer? A1: Regioselectivity in the Knorr synthesis is governed by the competition between the electrophilicity of the two carbonyl carbons and the steric bulk of the substituents on both the dicarbonyl and the hydrazine 1. If your 1,3-dicarbonyl substrate has similar steric and electronic profiles at both ends, the hydrazine's initial nucleophilic attack will be indiscriminate.

  • Causality & Solution: Transitioning from neutral to acidic conditions can protonate the more electron-rich carbonyl, selectively increasing its electrophilicity. Furthermore, recent transient flow studies reveal that the reaction kinetics are non-first order under neutral conditions. Altering the initial reactant stoichiometry (e.g., ramping the diketone-to-hydrazine ratio) can kinetically favor one regioisomer over the other 2.

Q2: I am trying to alkylate a 1H-pyrazole-3-carboxylate ester to form the 1-substituted-5-carboxylate derivative, but the reaction strongly favors the 1-substituted-3-carboxylate. How do I reverse this? A2: This is a classic charge-distribution problem. Deprotonation of the pyrazole yields an intermediate where the negative charge repels the partial negative charge of the adjacent carboethoxy group. Consequently, alkylation naturally occurs at the distal nitrogen to minimize electrostatic repulsion .

  • Causality & Solution: Implement Steric Redirection . By temporarily installing a bulky triphenylsilyl (-SiPh

    
    ) group at the 5-position, you force the alkylating agent to attack the nitrogen adjacent to the ester due to the massive steric shield on the other side. The -SiPh
    
    
    
    group acts as a traceless linker and can be cleanly removed using tetrabutylammonium fluoride (TBAF) .

Q3: During the synthesis of my pyrazole ester, the ester group is hydrolyzing into a carboxylic acid. How can I protect the ester while still achieving cyclization? A3: Pyrazole esters are highly susceptible to base-catalyzed hydrolysis, especially when using aqueous bases or high temperatures during the cyclodehydration step 1.

  • Causality & Solution: Water lowers the energetic barriers for proton transfer and facilitates saponification. Use strictly anhydrous conditions and non-nucleophilic bases (like DIPEA or DBU) if basic conditions are required. Alternatively, perform the cyclization under mildly acidic conditions (e.g., catalytic acetic acid in ethanol), which are generally well-tolerated by alkyl esters.

Q4: I need to synthesize a fully substituted (tetrasubstituted) pyrazole ester. The Knorr condensation fails due to extreme steric hindrance. What are the alternatives? A4: When steric crowding prevents the condensation of highly substituted 1,3-diketones, you must build the ring through alternative bond disconnections or late-stage functionalization.

  • Causality & Solution:

    • Regioselective Metalation: Start with a less substituted pyrazole ester. You can achieve full functionalization via successive regioselective metalations using highly hindered bases like TMPMgCl·LiCl. The ester group directs the initial metalation, allowing you to trap the intermediate with various electrophiles to build the tetrasubstituted core 3.

    • Multicomponent Coupling: Utilize oxidatively induced N–N bond coupling. Reacting alkynes, nitriles, and titanium imido complexes bypasses the hydrazine condensation step entirely, allowing access to sterically demanding 5-alkyl-3-arylpyrazole esters 4.

Section 2: Quantitative Data - Impact of Directing Groups on Regioselectivity

The following table summarizes the effect of bulky silyl directing groups on the regioisomeric ratio during the alkylation of pyrazole-5-carboxylates with phenacyl bromide .

Substrate (Pyrazole-5-carboxylate)Directing Group at C3Temp (°C)Yield (%)Regioisomeric Ratio (Desired 1,5- : Undesired 1,3-)
Ethyl 1H-pyrazole-3-carboxylateNone (-H)20851 : 12
Ethyl 3-(trimethylsilyl)-1H-...-SiMe

20821 : 4
Ethyl 3-(triisopropylsilyl)-1H-...-Si(iPr)

20782.5 : 1
Ethyl 3-(triphenylsilyl)-1H-...-SiPh

20814 : 1
Ethyl 3-(triphenylsilyl)-1H-...-SiPh

100845 : 1

Section 3: Self-Validating Experimental Protocol

Protocol: Synthesis of Ethyl 1-Phenacyl-1H-pyrazole-5-carboxylate via Steric Redirection

Objective: To regioselectively synthesize the 1,5-disubstituted pyrazole ester, overcoming the natural electrostatic preference for the 1,3-isomer.

Step 1: Preparation of the Blocked Intermediate

  • Dissolve ethyl diazoacetate (1.0 equiv) and triphenylsilylacetylene (1.1 equiv) in anhydrous toluene.

  • Heat the mixture to 110 °C under an inert argon atmosphere for 24 hours to perform the [3+2]-cycloaddition, yielding ethyl 3-(triphenylsilyl)-1H-pyrazole-5-carboxylate.

  • Self-Validation Checkpoint: Perform IR spectroscopy. Confirm the loss of the diazo IR stretch (~2100 cm⁻¹) and the appearance of the broad pyrazole N-H stretch (~3200 cm⁻¹).

Step 2: Regioselective Alkylation

  • In an oven-dried flask, dissolve the silylated pyrazole ester (1.0 equiv) in anhydrous acetonitrile to a 0.1 M concentration.

  • Add powdered, anhydrous K

    
    CO
    
    
    
    (1.2 equiv) and phenacyl bromide (1.1 equiv).
  • Stir the suspension at 100 °C in a sealed tube for 18 hours.

  • Causality Note: The K

    
    CO
    
    
    
    deprotonates the pyrazole. The -SiPh
    
    
    group physically blocks the distal nitrogen, forcing the phenacyl bromide to attack the nitrogen adjacent to the ester group.
  • Cool the reaction to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Step 3: Traceless Removal of the Directing Group

  • Dissolve the purified intermediate in anhydrous THF.

  • Add a 1.0 M solution of TBAF in THF (1.2 equiv) dropwise at 0 °C. Stir for 2 hours.

  • Causality Note: The fluoride ion selectively attacks the silicon atom, cleaving the C-Si bond and restoring the C-H bond at the 3-position.

  • Self-Validation Checkpoint: Analyze via

    
    H NMR. The successful removal of the directing group will show the disappearance of the massive aromatic multiplet (15H from the -SiPh
    
    
    
    group) and the appearance of a sharp singlet for the C3-H proton on the pyrazole ring.
  • Quench with saturated aqueous NH

    
    Cl, extract with ethyl acetate, dry over Na
    
    
    
    SO
    
    
    , and concentrate to yield the final ethyl 1-phenacyl-1H-pyrazole-5-carboxylate.

References

  • RSC Publishing. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Available at: [Link]

  • PMC. "Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling." Available at: [Link]

  • Daneshyari (Tetrahedron Letters). "Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters." Available at: [Link]

  • ACS Publications. "Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations." Available at: [Link]

Sources

Optimization

alternative methylation/ethylation reagents for pyrazole synthesis

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals transitioning from highly toxic, carcinogenic alkylating agents (e.g., methyl iodide, dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals transitioning from highly toxic, carcinogenic alkylating agents (e.g., methyl iodide, dimethyl sulfate) to sustainable, green alternatives for the


-alkylation of pyrazoles.

Traditional pyrazole alkylation often suffers from poor regioselectivity and severe safety hazards. By leveraging reagents like Dimethyl Carbonate (DMC) and Diethyl Carbonate (DEC), we can achieve excellent yields while eliminating toxic waste. However, these alternative reagents operate under different mechanistic paradigms. This guide provides the causal reasoning, troubleshooting steps, and self-validating protocols necessary to master these green transformations.

Alkylation Strategy & Mechanism Workflow

Understanding the mechanistic divergence of carbonate-based reagents is critical. The decision matrix below outlines the strategic pathways for achieving high-yielding, regioselective alkylation.

AlkylationWorkflow Start Target: Pyrazole N-Alkylation SymCheck Is the pyrazole symmetrical? Start->SymCheck SymYes Symmetrical (No regioselectivity issues) SymCheck->SymYes Yes SymNo Unsymmetrical (Regioselectivity required) SymCheck->SymNo No TempCheck Select Temperature Regime SymYes->TempCheck StericCheck Steric Environment at C3/C5? SymNo->StericCheck LowTemp < 100°C: B_AC2 Mechanism (Yields Carbamate) TempCheck->LowTemp Autoclave not used HighTemp > 120°C: B_AL2 Mechanism (Yields N-Alkyl Pyrazole) TempCheck->HighTemp Autoclave (>120°C) Bulky Use Bulky Masked Agent (e.g., α-halomethylsilanes) StericCheck->Bulky High Steric Bulk MgCat Use Mg-Catalyzed Directing Conditions StericCheck->MgCat Low Steric Bulk

Decision matrix for selecting pyrazole alkylation conditions based on symmetry and mechanism.

Troubleshooting Guides & FAQs

Q1: I am using Dimethyl Carbonate (DMC) with a base, but my LC-MS shows a +58 Da mass shift instead of the expected +14 Da for methylation. What is happening?

A: You are observing


-methoxycarbonylation instead of 

-methylation. This is a classic temperature-dependent mechanistic divergence. DMC possesses two electrophilic centers: the hard carbonyl carbon and the softer methyl carbon.
  • The Causality: At temperatures below 100°C, the pyrazole nitrogen preferentially attacks the more electrophilic carbonyl carbon via a kinetically favored

    
     (bimolecular acyl cleavage) mechanism, yielding a carbamate (+58 Da).
    
  • The Solution: To force

    
    -methylation, you must operate under thermodynamic control at elevated temperatures (typically 120–150°C). At this thermal threshold, the reaction shifts to a 
    
    
    
    (bimolecular alkyl cleavage) mechanism. The nucleophile attacks the methyl group, irreversibly releasing
    
    
    and methanol . Because DMC boils at 90°C, this reaction must be conducted in a sealed autoclave or pressure vessel.
Q2: How do I control regioselectivity ( vs. ) in unsymmetrical 3-substituted pyrazoles without using toxic methyl iodide?

A: Tautomerism in unsymmetrical pyrazoles renders both nitrogens nucleophilic. The small steric profile of standard methylating agents fails to discriminate between them, resulting in a mixture of regioisomers. To achieve regiocontrol, you must leverage steric or electronic directing effects:

  • Steric Masking: Substitute standard methylating agents with sterically bulky masked reagents, such as

    
    -halomethylsilanes. The steric bulk increases the transition state energy at the more hindered nitrogen, forcing the alkylation to occur exclusively at the less hindered site [1].
    
  • Catalytic Direction: Recent methodologies utilize Magnesium-catalyzed alkylation to direct the alkyl group specifically to the

    
     position. The Mg coordinates with both the pyrazole and the alkylating agent, creating a highly structured transition state that dictates precise regioselectivity [2].
    
Q3: My DMC-mediated alkylation is sluggish even at 150°C. How can I accelerate the conversion?

A: Highly electron-deficient pyrazoles have reduced nucleophilicity. While elevating the temperature increases the collision rate, a kinetic promoter is often required.

  • Switch to a Stronger Amidine Base: Replace

    
     with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). DBU acts as a potent, non-nucleophilic base that efficiently deprotonates the pyrazole, generating the highly nucleophilic pyrazolide anion [3].
    
  • Implement Phase Transfer Catalysis (PTC): If using a solid inorganic base, the reaction is often mass-transfer limited. Adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) facilitates the transfer of the pyrazolide anion into the organic phase, drastically increasing the reaction rate [4].

Q4: Can the principles of DMC methylation be directly applied to ethylation?

A: Yes, Diethyl Carbonate (DEC) functions analogously to DMC and is an excellent green ethylating agent. However, due to the increased steric bulk of the ethyl group, the


 cleavage is kinetically slower than with DMC. Consequently, DEC reactions typically require higher temperatures (150–170°C) and stronger bases (like NaH or DBU) to achieve comparable conversions.

Comparative Reagent Metrics

The following table summarizes the operational parameters and safety profiles of common pyrazole alkylating agents.

ReagentToxicity / Hazard ProfilePrimary MechanismTypical Operating TempByproductsRegioselectivity Control
Methyl Iodide (MeI) High (Carcinogenic, Volatile)

0°C to 25°CIodide saltsPoor (Requires directing groups)
Dimethyl Sulfate Extreme (Highly Toxic, Corrosive)

0°C to 60°CSulfate saltsPoor
Dimethyl Carbonate (DMC) Low (Green, Biodegradable)

(High Temp)
120°C to 150°C

, Methanol
Moderate (Improved with bulky catalysts)
Diethyl Carbonate (DEC) Low (Green, Biodegradable)

(High Temp)
150°C to 170°C

, Ethanol
Moderate

-halomethylsilanes
Moderate

25°C to 80°CHalide saltsExcellent (Sterically driven)

Standard Operating Procedure: Autoclave-Mediated DMC Methylation

This protocol is designed as a self-validating system . It includes built-in In-Process Controls (IPCs) to ensure mechanistic fidelity and prevent premature workup of intermediate carbamates.

Materials Required:

  • Pyrazole substrate (1.0 equiv)

  • Dimethyl Carbonate (DMC) (Solvent and Reagent, 10.0 equiv)

  • DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (0.1 - 0.5 equiv)

  • High-pressure stainless steel autoclave (rated to

    
     20 bar)
    

Step-by-Step Methodology:

  • Preparation & Safety Check: Ensure the autoclave is clean and the O-ring is intact. Self-Validation: The vapor pressure of DMC at 150°C is approximately 5-6 bar. Verify the burst disk and pressure gauge are rated appropriately before proceeding.

  • Loading: Charge the autoclave with the pyrazole substrate, DMC, and DBU. Seal the vessel and purge the headspace with Nitrogen gas for 5 minutes to displace oxygen.

  • Thermal Activation: Heat the autoclave to 140°C with vigorous magnetic stirring.

    • Causality Note: Heating below 120°C will stall the reaction at the

      
      -methoxycarbonyl intermediate (
      
      
      
      pathway).
  • In-Process Control (IPC) via LC-MS: After 4 hours, cool the autoclave to room temperature (venting carefully, as

    
     is generated). Take a 50 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS.
    
    • Self-Validation Checkpoint: Look for the target mass (

      
       Da). If a mass of 
      
      
      
      Da is observed, the
      
      
      cleavage is incomplete. Re-seal and increase the temperature to 150°C for an additional 2 hours.
  • Workup: Once complete conversion is validated, transfer the mixture to a round-bottom flask. Remove excess DMC and methanol byproduct in vacuo.

  • Purification: The crude residue can typically be purified by standard silica gel chromatography or direct crystallization, as no inorganic salts are generated in this purely organic, base-catalyzed system.

References

  • Dimethyl Carbonate: Environmentally Benign Reagent for Pharmaceutical Synthesis Source: Asian Journal of Research in Chemistry URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ResearchGate / Journal of Organic Chemistry URL:[Link]

  • N-Methylation of Nitrogen-Containing Heterocycles with Dimethyl Carbonate Source: Taylor & Francis / Synthetic Communications URL:[Link]

  • Green Phase Transfer Catalysis in Synthesis Source: Scribd URL:[Link]

Sources

Troubleshooting

preventing decomposition of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate during workup

Preventing Decomposition of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate During Workup Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Troubleshooting Guide & FAQ Last Updated...

Author: BenchChem Technical Support Team. Date: March 2026

Preventing Decomposition of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate During Workup

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Troubleshooting Guide & FAQ Last Updated: March 5, 2026

Introduction

Welcome to the Technical Support Center. This guide addresses a critical issue frequently encountered during the synthesis and isolation of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate : unexpected product loss, mass balance discrepancies, or complete degradation during standard aqueous workup. Due to the unique electronic and steric environment of the pyrazole ring, this molecule requires highly controlled isolation parameters.

Frequently Asked Questions (FAQs)

Q1: Why does my Ethyl 1-ethyl-1H-pyrazole-5-carboxylate disappear during standard aqueous workup? The ester group at the 5-position of the 1-alkyl-1H-pyrazole ring is highly activated. It is exceptionally susceptible to base-catalyzed hydrolysis (saponification)[1]. Standard workup procedures often employ basic aqueous washes (e.g., 1M NaOH, saturated Na2CO3) to neutralize acidic byproducts. However, these conditions rapidly hydrolyze the ethyl ester into 1-ethyl-1H-pyrazole-5-carboxylic acid. Once the carboxylic acid is formed, it is highly prone to protodecarboxylation, leading to the volatile and often unwanted degradant, 1-ethyl-1H-pyrazole ()[2].

Q2: What is the exact mechanism of this decomposition? The decomposition is a two-step cascade. First, the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the expulsion of ethanol and the formation of the carboxylate salt. Upon protonation (during phase separation or subsequent steps), the free pyrazole-5-carboxylic acid is formed. The proximity of the N1-alkyl group and the electron-rich nature of the pyrazole ring facilitate a rapid decarboxylation pathway. The loss of CO2 acts as an irreversible thermodynamic sink ()[3].

DecompositionPathway A Ethyl 1-ethyl-1H-pyrazole- 5-carboxylate (Target Ester) B 1-ethyl-1H-pyrazole- 5-carboxylic acid (Intermediate) A->B Hydrolysis (Aqueous Base/Acid) C 1-ethyl-1H-pyrazole + CO2 (Degradant) B->C Decarboxylation (Heat / Acid)

Mechanism of ester hydrolysis and subsequent decarboxylation.

Q3: Can I use acidic washes instead to avoid base-catalyzed hydrolysis? While avoiding strong bases prevents saponification, highly acidic washes (e.g., 1M HCl) present their own challenges. The pyrazole nitrogen is basic and can be protonated, forming a water-soluble pyrazolium salt. This leads to product loss into the aqueous layer. Furthermore, if trace acid remains during the solvent evaporation step, it acts as a catalyst for both ester hydrolysis (if trace water is present) and the subsequent decarboxylation of any formed acid ().

Q4: How should I adjust my workup to prevent this? To maintain the integrity of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate, you must operate within a strict "Goldilocks" zone of pH and temperature:

  • pH Control: Replace strong bases with mild, pH-neutral or slightly basic buffers. Saturated aqueous sodium bicarbonate (NaHCO3) or a pH 7 phosphate buffer is highly recommended.

  • Temperature Control: Keep all aqueous washes cold (< 15 °C) to kinetically suppress the hydrolysis rate.

  • Contact Time: Minimize the time the organic layer spends in contact with the aqueous phase. Perform extractions rapidly.

Q5: What are the best practices for solvent removal? Decarboxylation is thermally driven ()[4]. Even if you successfully isolate the intact ester, excessive heat during rotary evaporation can trigger degradation if trace acid or water is present. Maintain the rotary evaporator water bath at or below 30 °C. Use a high-vacuum pump to compensate for the lower temperature, and do not leave the flask on the rotavap after the solvent has been removed.

Quantitative Data: Impact of Workup Conditions

The following table summarizes the causal relationship between specific workup conditions and the expected recovery yield of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate.

Workup ConditionAqueous pHTemp (°C)Contact TimeExpected Outcome / Yield
1M NaOH Wash>132515 minComplete hydrolysis; <10% ester recovery
Sat. Na2CO3 Wash~112515 minSignificant hydrolysis; ~40-50% ester recovery
1M HCl Wash<12510 minProduct loss to aq. layer (protonation)
Sat. NaHCO3 Wash ~8 <15 <5 min Optimal; >95% ester recovery
pH 7 Phosphate Buffer 7.0 <15 <5 min Optimal; >95% ester recovery
Experimental Protocol: Optimized Workup Methodology

To ensure a self-validating and reproducible isolation, follow this step-by-step methodology:

  • Quenching: Upon reaction completion, cool the reaction mixture to 0–5 °C using an ice bath. Quench the reaction by slowly adding a cold (5 °C) pH 7.0 phosphate buffer or saturated aqueous NaHCO3.

  • Extraction: Transfer the mixture to a separatory funnel. Extract immediately with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). Do not let the biphasic mixture sit.

  • Washing: Wash the combined organic layers once with cold brine (saturated NaCl) to remove residual water and salts. Avoid any further basic or acidic washes.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4). Avoid Magnesium Sulfate (MgSO4) if your specific derivative is sensitive to mild Lewis acidity, though Na2SO4 is universally safe here.

  • Concentration: Filter the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator. Critical: Set the water bath temperature to a maximum of 30 °C.

  • Storage: Once the solvent is removed, immediately backfill with nitrogen or argon and store the product sealed at 2–8 °C ().

OptimizedWorkflow Step1 1. Quench Reaction (Cold pH 7 Buffer, <15°C) Step2 2. Rapid Extraction (EtOAc or DCM) Step1->Step2 Step3 3. Mild Wash (Brine only, no strong base) Step2->Step3 Step4 4. Drying (Anhydrous Na2SO4) Step3->Step4 Step5 5. Concentration (Rotavap <30°C) Step4->Step5

Optimized step-by-step workup workflow to prevent decomposition.

References
  • Götzinger, A. C., & Müller, T. J. J. (2012). Science of Synthesis: Pyrazole Chemistry. Thieme-Connect. [Link]

  • World Intellectual Property Organization (WIPO). (2016). Process for the Preparation of 3-(3-Chloro-1H-pyrazol-1-yl)pyridine (WO2016028328). Patentscope.[Link]

  • Li, Y., et al. (2017). Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor. Journal of the American Chemical Society.[Link]

  • United States Patent Office. (2015). US Patent 9,522,900: Pyrazole Derivatives.

Sources

Reference Data & Comparative Studies

Validation

comparison of synthesis methods for 1-alkyl-pyrazole-5-carboxylates

Topic: Comparison of Synthesis Methods for 1-Alkyl-Pyrazole-5-Carboxylates Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide Executive Summary The 1-alkyl-pyrazole-5...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Synthesis Methods for 1-Alkyl-Pyrazole-5-Carboxylates Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide

Executive Summary

The 1-alkyl-pyrazole-5-carboxylate scaffold is a critical pharmacophore in medicinal chemistry, serving as a key building block for bioactive molecules such as Sildenafil (Viagra), Rimonabant, and various agrochemicals. However, its synthesis is historically plagued by regioselectivity challenges .[1] The fundamental difficulty lies in distinguishing between the N1 and N2 nitrogens during alkylation or cyclization, often leading to mixtures of the desired 1,5-isomer and the thermodynamically favored 1,3-isomer .

This guide objectively compares three distinct synthetic methodologies:

  • Regiocontrolled Cyclocondensation (The "De Novo" Approach)

  • Halogen-Metal Exchange (The "Precision" Approach)

  • Direct Alkylation (The "Baseline" Approach)

Mechanistic Overview & The Regioselectivity Challenge

The core challenge stems from the tautomeric nature of the pyrazole ring and the electronic bias of its precursors.

  • The Problem: In a standard Knorr-type condensation between a hydrazine (

    
    ) and an unsymmetrical 1,3-dicarbonyl (e.g., ethyl 2,4-dioxovalerate), the most nucleophilic nitrogen of the hydrazine (the substituted 
    
    
    
    ) typically attacks the most electrophilic carbonyl.
  • The Outcome: This often favors the 1,3-isomer (ethyl 1-alkyl-pyrazole-3-carboxylate) or results in an inseparable 1:1 mixture.

  • The Goal: To force the formation of the 1,5-isomer (ethyl 1-alkyl-pyrazole-5-carboxylate), synthetic strategies must either invert this electronic preference or utilize pre-functionalized scaffolds.

Detailed Methodologies
Method A: Regiocontrolled Cyclocondensation (Trichloromethyl Enones)

Best for: Large-scale synthesis of diverse analogs from acyclic precursors.

This modern variation of the Knorr synthesis utilizes 1,1,1-trichloro-4-methoxy-3-alken-2-ones or similar enaminones as highly reactive electrophiles. The trichloromethyl (


) group acts as a masked carboxylate equivalent.
  • Mechanism: The reaction proceeds via a Michael-type addition of the hydrazine to the

    
    -carbon of the enone, followed by cyclization. The hard/soft nature of the hydrazine nitrogen dictates regioselectivity.
    
  • Key Insight: The use of free hydrazine versus hydrazine hydrochloride dramatically alters selectivity. Free alkylhydrazines favor the 1,5-isomer in reactions with specific enones due to the nucleophilicity of the

    
     nitrogen attacking the 
    
    
    
    -carbon of the enone.
  • Advantages: High regioselectivity (>95:5), avoids transition metals, scalable.

  • Disadvantages: Requires synthesis of the trichloromethyl enone precursor;

    
     hydrolysis to ester requires an additional step (alcoholysis).
    
Method B: Halogen-Metal Exchange (Lithiation)

Best for: Late-stage functionalization and high-purity library generation.

This method bypasses the cyclization ambiguity entirely by starting with a pre-formed pyrazole ring. It relies on the highly specific reactivity of 5-bromo-1-alkylpyrazoles .

  • Mechanism: Treatment of 5-bromo-1-alkylpyrazole with an organomagnesium (e.g.,

    
    ) or organolithium reagent (
    
    
    
    ) effects a rapid Halogen-Metal Exchange (HME). The resulting C5-metal species is then trapped with an electrophile like ethyl chloroformate or
    
    
    .
  • Why it works: Direct deprotonation of 1-alkylpyrazoles is risky; it often leads to lateral lithiation at the

    
    -alkyl group (e.g., forming 
    
    
    
    ). HME is kinetically faster than deprotonation, ensuring exclusive C5 functionalization.
  • Advantages: 100% Regiospecificity (structural ambiguity is eliminated), high yields, access to complex esters.

  • Disadvantages: Requires cryogenic conditions (for Li) or inert atmosphere; starting material (5-bromo) is more expensive than acyclic precursors.

Method C: Direct Alkylation of Pyrazole-3-Carboxylates

Best for: "Quick and dirty" access when separation is acceptable.

  • Mechanism: Alkylation of ethyl pyrazole-3(5)-carboxylate with an alkyl halide (

    
    ) in the presence of a base (
    
    
    
    ,
    
    
    ).
  • The Trap: The pyrazole anion is an ambident nucleophile. Alkylation typically occurs at the nitrogen furthest from the electron-withdrawing ester group (steric and electronic factors), favoring the 1,3-isomer (often >80%).

  • Selectivity: Obtaining the 1,5-isomer as the major product via this route is chemically difficult without bulky blocking groups (e.g., triphenylsilyl) or specific Mitsunobu conditions, making this the least preferred method for 1,5-carboxylates.

Comparative Analysis
FeatureMethod A: Cyclocondensation Method B: Halogen-Metal Exchange Method C: Direct Alkylation
Target Isomer 1,5-Isomer (Condition Dependent)1,5-Isomer (Exclusive)1,3-Isomer (Major)
Regioselectivity High (90-98%) with optimized precursorsPerfect (100%)Poor for 1,5 (favors 1,3)
Yield 60–85%75–95%30–50% (of desired isomer)
Scalability High (Kg scale feasible)Moderate (requires cooling)High
Atom Economy GoodModerate (Halogen waste)High
Key Reagents Enaminone, Hydrazine

or

,

Alkyl Halide, Base
Cost Low (Starting materials cheap)Medium (Reagents/Catalysts)Low
Visualizing the Pathways

PyrazoleSynthesis cluster_legend Legend Start_A Precursor: 1,3-Dielectrophile (e.g., Enaminone) Method_A Method A: Cyclocondensation Start_A->Method_A + Alkylhydrazine (Regiocontrol via Solvent/Precursor) Start_B Precursor: 5-Bromo-1-alkylpyrazole Method_B Method B: Halogen-Metal Exchange Start_B->Method_B + i-PrMgCl / n-BuLi then Cl-CO2-Et Start_C Precursor: Pyrazole-3-carboxylate Method_C Method C: Direct Alkylation Start_C->Method_C + Alkyl Halide / Base Isomer_15 Target Product: 1-Alkyl-pyrazole-5-carboxylate Method_A->Isomer_15 Major Product (>90%) Isomer_13 By-product: 1-Alkyl-pyrazole-3-carboxylate Method_A->Isomer_13 Minor Product Method_B->Isomer_15 Exclusive Product (100% Regiospecific) Method_C->Isomer_15 Minor Product (Difficult Separation) Method_C->Isomer_13 Major Product (Thermodynamic) key Green Path = Recommended Red Path = Not Recommended

Caption: Flowchart illustrating the divergence in regioselectivity across the three synthesis methods. Method B offers the highest fidelity for the 5-carboxylate target.[2]

Experimental Protocols
Protocol A: Regioselective Cyclocondensation (Enaminone Route)

Adapted from Synlett 2008, 1673-1678 and J. Org. Chem. 2011.

  • Enaminone Formation:

    • To a solution of ethyl 2,4-dioxovalerate (10 mmol) in ethanol (20 mL), add DMF-DMA (11 mmol).

    • Reflux for 3 hours. Evaporate solvent to obtain the crude enaminone intermediate.

  • Cyclization:

    • Dissolve the crude enaminone in ethanol (or acetic acid for specific substrates).

    • Cool to 0°C. Add Methylhydrazine (11 mmol) dropwise. Note: Use of free hydrazine is critical; hydrochloride salts may alter selectivity.

    • Stir at room temperature for 2 hours, then reflux for 1 hour.

  • Workup:

    • Remove solvent under reduced pressure.

    • Purify via flash chromatography (Hexane/EtOAc). The 1,5-isomer is typically the less polar fraction compared to the 1,3-isomer.

Protocol B: Halogen-Metal Exchange (The "Turbo-Grignard" Method)

Adapted from Knochel et al., Angew. Chem. Int. Ed. 2004.

  • Reagent Prep:

    • Flame-dry a flask under Argon. Dissolve 5-bromo-1-methyl-1H-pyrazole (1.0 equiv) in anhydrous THF (0.5 M).

  • Exchange:

    • Cool to -15°C (if using

      
      ) or -78°C  (if using 
      
      
      
      ).
    • Add

      
        (1.1 equiv) dropwise. Stir for 30 minutes.
      
    • Checkpoint: The formation of the magnesiated species is typically quantitative.

  • Trapping:

    • Add Ethyl Chloroformate (1.2 equiv) or bubble dry

      
       gas into the solution.
      
    • Allow to warm to room temperature over 1 hour.

  • Quench:

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Yield: Typically >85% of pure ethyl 1-methyl-1H-pyrazole-5-carboxylate.

References
  • Rosa, F. A., et al. "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones." Synlett, 2008(11), 1673-1678. Link

  • Martins, M. A. P., et al. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." Journal of the Brazilian Chemical Society, 2006.[3]

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.
  • Gannon, M. K., et al. "Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange."[4] Journal of Organic Chemistry, 2007, 72(7), 2647-50. Link

  • Aggarwal, R., et al. "Regioselective synthesis of 1-aryl-3,5-bis(het)aryl pyrazole derivatives." Journal of Heterocyclic Chemistry, 2017.

Sources

Comparative

Comparative Biological Activity &amp; Pharmacokinetic Profiling: Ethyl vs. Methyl 1-Ethyl-1H-pyrazole-5-carboxylate

As a Senior Application Scientist, evaluating the subtle structural differences between homologous ester prodrugs or synthetic intermediates is critical for optimizing drug efficacy and pharmacokinetic (PK) profiles. The...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the subtle structural differences between homologous ester prodrugs or synthetic intermediates is critical for optimizing drug efficacy and pharmacokinetic (PK) profiles. The pyrazole-5-carboxylate core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and metabolic modulators.

This guide provides an objective, data-driven comparison of Methyl 1-ethyl-1H-pyrazole-5-carboxylate and Ethyl 1-ethyl-1H-pyrazole-5-carboxylate , focusing on their physicochemical properties, enzymatic cleavage dynamics, and biological applications.

Physicochemical Profiling & Membrane Permeability

The choice between a methyl and an ethyl ester fundamentally alters the lipophilicity and steric bulk of the molecule. While both compounds serve as excellent lipophilic masks for the highly polar carboxylic acid, the addition of a single methylene group in the ethyl ester significantly impacts passive membrane diffusion.

Quantitative Data Comparison
PropertyMethyl 1-ethyl-1H-pyrazole-5-carboxylateEthyl 1-ethyl-1H-pyrazole-5-carboxylate
CAS Number 119458-46-71007460-78-7
Molecular Weight 154.17 g/mol 168.19 g/mol
Chemical Formula C₇H₁₀N₂O₂C₈H₁₂N₂O₂
LogP (Lipophilicity) ~0.69~1.10
Topological Polar Surface Area (TPSA) 44.12 Ų44.12 Ų
H-Bond Acceptors / Donors 4 / 04 / 0

Mechanistic Insight: The ethyl ester increases the LogP by approximately 0.4 units compared to the methyl analog[1]. This elevated lipophilicity enhances passive transcellular permeability across the intestinal epithelium. Consequently, in oral drug formulations, ethyl esters are frequently preferred over methyl esters to maximize the fraction absorbed (Fa) before systemic circulation[2].

Pharmacokinetics: Carboxylesterase (CES) Cleavage Dynamics

In biological systems, esterified pyrazoles function as prodrugs that must be hydrolyzed to their active carboxylic acid form to exert target engagement. This hydrolysis is primarily mediated by Carboxylesterase 1 (CES1) in the liver and Carboxylesterase 2 (CES2) in the intestine[3].

  • Substrate Specificity: CES1 possesses a binding pocket that strongly prefers substrates with a small alcohol leaving group and a large, bulky acyl group[3]. Both the methyl and ethyl esters of 1-ethyl-1H-pyrazole-5-carboxylate fit this structural requirement perfectly.

  • Cleavage Kinetics: The methyl ester typically exhibits a faster maximum velocity (

    
    ) of hydrolysis due to reduced steric hindrance at the carbonyl carbon. However, the ethyl ester provides a more controlled, sustained release of the active pyrazole-5-carboxylic acid, which can prevent 
    
    
    
    -driven toxicity and prolong the drug's half-life[2][3].

Pathway A Prodrug (Methyl/Ethyl Ester) B CES1 / CES2 (Hepatic/Intestinal) A->B Hydrolysis C Active Metabolite (1-Ethyl-1H-pyrazole- 5-carboxylic acid) B->C Primary Cleavage D Alcohol Byproduct (Methanol/Ethanol) B->D Leaving Group

Fig 1: Metabolic activation pathway of pyrazole-5-carboxylate esters via carboxylesterases.

Biological Activity & Therapeutic Applications

While the esters themselves are often biologically inert at the target receptor, they are critical precursors and prodrug moieties for several high-value therapeutic classes:

  • PI3-Kinase Inhibitors: The 1-ethyl-1H-pyrazole-5-carboxylate scaffold is utilized to synthesize potent inhibitors of PI3Kδ. These inhibitors regulate leukocyte activation and neutrophil chemotaxis without impairing innate bactericidal activity against pathogens like Staphylococcus aureus[4].

  • GLP1R Agonists: Both the methyl and ethyl esters are pivotal synthetic intermediates in the development of novel aryl ether-substituted heterocyclic compounds acting as GLP-1 receptor agonists. These compounds exhibit profound biological activity in the treatment of obesity, cardiovascular disorders, and metabolic syndrome[5][6]. The methyl ester is often preferred during early-stage synthesis due to its rapid reduction to (1-ethyl-1H-pyrazol-5-yl)methanol using lithium aluminum hydride[5][6].

Experimental Methodologies

To objectively evaluate the performance of these esters, the following self-validating protocols must be employed. Every assay incorporates internal controls to ensure data integrity and isolate enzymatic causality from chemical instability.

Protocol A: In Vitro Carboxylesterase Cleavage Assay

This assay determines the intrinsic clearance (


) and half-life (

) of the methyl vs. ethyl ester in human liver microsomes (HLM).

Self-Validating System:

  • Positive Control: (rapidly cleaved by CES1)[3].

  • Negative Control: Heat-inactivated HLM (denatured enzymes). Any degradation observed here indicates chemical instability (e.g., spontaneous hydrolysis in buffer) rather than enzymatic cleavage.

Step-by-Step Workflow:

  • Preparation: Prepare a 1 µM solution of the target ester (Methyl or Ethyl 1-ethyl-1H-pyrazole-5-carboxylate) in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Initiate the reaction by adding pooled HLM (final protein concentration: 0.5 mg/mL).

  • Incubation: Incubate the mixture at 37°C in a shaking water bath.

  • Quenching: At predetermined timepoints (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the depletion of the parent ester and the stoichiometric formation of 1-ethyl-1H-pyrazole-5-carboxylic acid.

Protocol S1 Step 1: Substrate Prep 1 µM Ester in PBS (pH 7.4) S2 Step 2: Enzyme Addition Add Human Liver Microsomes (HLM) S1->S2 S3 Step 3: Incubation 37°C, Timepoints: 0-60 min S2->S3 S4 Step 4: Quenching Add Cold MeCN + Internal Standard S3->S4 Stop Reaction S5 Step 5: LC-MS/MS Quantify Parent Depletion & Acid Formation S4->S5

Fig 2: Step-by-step workflow for the In Vitro Carboxylesterase Cleavage Assay.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

To validate the hypothesis that the ethyl ester's higher LogP translates to superior membrane permeability, a PAMPA is conducted.

Self-Validating System:

  • High Permeability Control: Verapamil.

  • Low Permeability Control: Atenolol.

  • Mass Balance Check: The sum of the compound in the donor and acceptor wells must equal >90% of the initial concentration to rule out non-specific binding to the plastic plate.

Step-by-Step Workflow:

  • Lipid Coating: Coat the PVDF filter membrane of the acceptor plate with a 1% solution of lecithin in dodecane.

  • Donor Preparation: Dilute the methyl and ethyl esters to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 300 µL to the donor wells.

  • Assembly: Place the acceptor plate over the donor plate, ensuring the lipid-coated membrane contacts the donor solution. Fill acceptor wells with 200 µL of fresh PBS.

  • Incubation: Incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates and quantify the concentration of the esters in both the donor and acceptor wells via LC-MS/MS to calculate the effective permeability coefficient (

    
    ).
    

References

1.1 2.7 3.3 4.4 5.5 6.6 7.2

Sources

Validation

comparative study of different catalysts for pyrazole N-alkylation

Executive Summary The -alkylation of pyrazoles is a cornerstone transformation in medicinal chemistry, critical for synthesizing bioactive scaffolds (e.g., Celecoxib, Sildenafil). However, the reaction is plagued by the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The


-alkylation of pyrazoles is a cornerstone transformation in medicinal chemistry, critical for synthesizing bioactive scaffolds (e.g., Celecoxib, Sildenafil). However, the reaction is plagued by the "tautomer problem," where the annular nitrogen atoms (

and

) compete for the electrophile, often yielding difficult-to-separate regioisomeric mixtures.

This guide objectively compares three distinct catalytic methodologies: Inorganic Base Catalysis (Cesium Effect) , Phase Transfer Catalysis (PTC) , and Copper-Promoted Coupling . While inorganic bases remain the high-yield workhorse for simple alkyl halides, transition metal catalysis has emerged as the superior choice for complex regiocontrol and


-arylation, albeit at a higher cost.

The Mechanistic Challenge: Tautomerism & Regioselectivity

The fundamental difficulty in pyrazole alkylation lies in the equilibrium between tautomers. In unsubstituted pyrazoles,


 and 

are identical. However, with a substituent at

(or

), the tautomeric equilibrium dictates the nucleophilicity.
Visualizing the Tautomer Equilibrium

The following diagram illustrates the conflicting pathways that lead to regioisomeric mixtures.

Pyrazole_Mechanism TautomerA Tautomer A (H on N1) TautomerB Tautomer B (H on N2) TautomerA->TautomerB Equilibrium Anion Pyrazolate Anion (Delocalized Charge) TautomerA->Anion Base (-H+) TautomerB->Anion Base (-H+) TS_N1 Transition State (N1 Attack) Anion->TS_N1 Electrophile (R-X) TS_N2 Transition State (N2 Attack) Anion->TS_N2 Electrophile (R-X) Prod_N1 Product N1 (Thermodynamic) TS_N1->Prod_N1 Prod_N2 Product N2 (Kinetic/Steric) TS_N2->Prod_N2

Figure 1: The bifurcation of reaction pathways. Deprotonation leads to a common ambident anion. Regioselectivity is subsequently governed by steric hindrance (favoring attack distal to bulky substituents) and solvent effects.[1]

Comparative Analysis of Catalytic Systems

System A: Inorganic Base Catalysis ( / DMF)

The "Cesium Effect" Standard [2]

This is the most widely adopted method for


 alkylation. The use of Cesium Carbonate (

) over Sodium (

) or Potassium (

) is not merely a matter of basicity but of solubility and ion pairing.
  • Mechanism: The large ionic radius of

    
     (1.67 Å) creates a "naked" pyrazolate anion in polar aprotic solvents (DMF/DMSO), significantly enhancing nucleophilicity.
    
  • Performance: High yields (>90%) for primary alkyl halides.

  • Regioselectivity: Generally poor (60:40 to 80:20). It is heavily dictated by steric repulsion. If the

    
     substituent is bulky (
    
    
    
    ), alkylation occurs predominantly at the distal
    
    
    .
  • Best For: Early-stage synthesis where isomers can be separated chromatographically.

System B: Phase Transfer Catalysis (TBAB / Toluene / )

The Process Chemistry Solution

When scaling up, removing DMF/DMSO is energy-intensive. PTC allows the reaction to proceed in biphasic systems (Solid/Liquid or Liquid/Liquid) using quaternary ammonium salts.

  • Mechanism: The catalyst (

    
    ) shuttles the pyrazolate anion from the solid interface or aqueous phase into the organic phase (Toluene/DCM).
    
  • Performance: Excellent for scale-up.[3][4] Reaction rates are slower than homogeneous systems but workup is trivial (aqueous wash).

  • Regioselectivity: Often lower than homogeneous systems due to the loose ion-pair nature in the organic phase, which reduces the "templating" effect seen with some metal cations.

  • Best For: Multi-gram to Kilo-scale production of simple

    
    -alkyl pyrazoles.
    
System C: Copper-Catalyzed Coupling (Chan-Lam / Ullmann)

The High-Precision Tool

For challenging substrates (aryl boronic acids, vinyl halides) or when strict regiocontrol is required, Copper catalysis is superior. This is technically a cross-coupling reaction, not a simple nucleophilic substitution.

  • Mechanism: Oxidative addition of the organoboron species to

    
    , followed by transmetallation with the pyrazole, and finally reductive elimination.
    
  • Performance: Moderate to Good yields (60-85%). Tolerates functional groups that are sensitive to strong bases.

  • Regioselectivity: High.[5] The coordination geometry of the Copper intermediate often directs the coupling to the less hindered nitrogen with much higher fidelity (>95:5) than

    
     methods.
    
  • Best For:

    
    -Arylation, 
    
    
    
    -Alkenylation, and late-stage functionalization of complex drug molecules.

Performance Matrix: Head-to-Head Comparison

FeatureInorganic Base (

)
Phase Transfer (PTC)Copper Catalysis (Chan-Lam)
Primary Mechanism

Nucleophilic Substitution
Interfacial Ion-PairingOxidative Cross-Coupling
Electrophile Alkyl Halides (

)
Alkyl Halides / SulfonatesBoronic Acids / Siloxanes
Typical Yield High (85-98%) High (80-95%)Moderate (60-85%)
Regioselectivity Low to Moderate (Steric dependent)LowHigh (Coordination controlled)
Reaction Time Fast (1-4 h)Slow (12-24 h)Moderate (12-48 h)
Cost High (

salts)
Low High (Ligands/Metal)
Green Metrics Poor (DMF waste)Excellent (Toluene/Water) Moderate (Metal waste)

Experimental Protocols

Protocol A: General Mediated Alkylation

Recommended for primary alkyl halides where yield is priority.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add the substituted pyrazole (1.0 equiv, e.g., 5.0 mmol) and anhydrous DMF (concentration 0.2 M).

  • Base Addition: Add

    
     (1.5 equiv). Note: Ensure the base is finely ground to maximize surface area.
    
  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise at room temperature.

  • Reaction: Stir at 60°C for 3 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash 3x with water (crucial to remove DMF), then brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Copper-Catalyzed -Arylation (Chan-Lam)

Recommended for introducing aryl rings or complex alkyl groups.

  • Setup: Use a reaction tube open to air (oxygen is the oxidant).

  • Reagents: Charge pyrazole (1.0 equiv), Arylboronic acid (2.0 equiv), and

    
     (1.0 equiv).
    
  • Base/Ligand: Add Pyridine (2.0 equiv) or TEA. Optional: Add 4Å molecular sieves to ensure anhydrous conditions.

  • Solvent: Add DCM or DCE (0.1 M).

  • Reaction: Stir vigorously at room temperature for 24 hours. The mixture will turn from blue to green/brown.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the filtrate with dilute

    
     (to sequester residual Cu).
    
  • Purification: Silica gel chromatography.

Decision Framework: Selecting the Right Catalyst

Use the following logic flow to determine the optimal catalytic system for your specific substrate.

Decision_Tree Start Start: Define Electrophile IsAryl Is Electrophile Aryl/Vinyl? Start->IsAryl IsScale Is Scale > 100g? IsAryl->IsScale No (Alkyl Halide) UseCu Use Cu-Catalysis (Chan-Lam) IsAryl->UseCu Yes (Boronic Acid) IsRegio Is Regioselectivity Critical? IsScale->IsRegio No UsePTC Use Phase Transfer (TBAB/Toluene) IsScale->UsePTC Yes IsRegio->UseCu Yes (High Precision) UseCs Use Cs2CO3/DMF (Standard) IsRegio->UseCs No (Separable Isomers) UseAcid Consider Acid Catalysis (Trichloroacetimidates)

Figure 2: Strategic decision tree for selecting reaction conditions.

References

  • Review of Regioselectivity: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org.[6] Chem. 2022, 87, 15, 10018–10025. Link[5]

  • Cesium Effect: Cesium Carbonate as a Mediated Inorganic Base in Some Organic Transformations.[2][7] Curr.[8][9] Org. Synth. 2011. Link

  • Phase Transfer Catalysis: Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synth. Commun. 1990, 20, 2849–2853.[10] Link

  • Copper Catalysis (Chan-Lam): Copper-Promoted C-N Bond Formation: A Review. Chem. Rev. 2017, 117, 13, 9247–9301.[6] Link

  • Umpolung Strategy: Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes. Org.[2][3][6][7][11][12] Lett. 2024, 26, 6999-7003.[3] Link

Sources

Comparative

assessing the purity of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate by HPLC and NMR

High-Precision Purity Assessment of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate: A Comparative Guide to HPLC vs. qNMR Introduction Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (CAS: 1007460-78-7)[1] is a critical heterocyclic bui...

Author: BenchChem Technical Support Team. Date: March 2026

High-Precision Purity Assessment of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate: A Comparative Guide to HPLC vs. qNMR

Introduction

Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (CAS: 1007460-78-7)[1] is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceuticals, including PI3K inhibitors and other targeted therapeutics[2]. Because impurities in early-stage starting materials can propagate through synthetic pathways—leading to complex, difficult-to-clear impurity profiles in the final Active Pharmaceutical Ingredient (API)—rigorous purity assessment is non-negotiable[3].

This guide objectively compares two premier analytical techniques for evaluating the purity of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR)[4].

The Analytical Contenders: Principles & Causality

  • HPLC-UV (The Relative Method): HPLC separates the analyte from its impurities based on differential partitioning between a stationary phase (e.g., C18) and a mobile phase[4]. Purity is typically expressed as an area percentage.

    • The Catch: HPLC relies on the assumption that all components share similar UV response factors[3]. It is blind to UV-transparent impurities (e.g., residual inorganic salts, aliphatic solvents) and requires specific reference standards for accurate quantification of known impurities[4].

  • qNMR (The Absolute Method): qNMR is recognized as a primary analytical method[5]. It operates on the quantum mechanical principle that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it[5].

    • The Advantage: By comparing the analyte's signal to a certified internal standard, qNMR delivers absolute mass fraction (w/w %) purity without requiring a reference standard of the analyte itself[6]. It provides universal detection for all proton-containing species in the sample[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols are designed as self-validating systems, incorporating internal checks to guarantee data reliability before final calculations are made.

Protocol 1: HPLC-UV Purity Assessment

Causality & Design: A reversed-phase C18 column is selected due to the moderate lipophilicity of the pyrazole ester. A gradient of Water/Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA) ensures that both polar degradants (e.g., the hydrolyzed 1-ethyl-1H-pyrazole-5-carboxylic acid) and non-polar synthesis by-products are sharply resolved without peak tailing.

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a resolution mixture containing Ethyl 1-ethyl-1H-pyrazole-5-carboxylate and a known polar impurity (1-ethyl-1H-pyrazole-5-carboxylic acid).

    • Self-Validation Check: Proceed only if the resolution (

      
      ) between the two peaks is > 2.0 and the tailing factor is < 1.5. This proves the column's theoretical plates are sufficient for baseline separation.
      
  • Sample Preparation: Accurately weigh 1.0 mg of the sample and dissolve it in 1.0 mL of the initial mobile phase (90:10 Water:MeCN). Filter through a 0.22 µm PTFE syringe filter to protect the column from particulates.

  • Chromatographic Execution:

    • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase: A = 0.1% TFA in

      
      ; B = 0.1% TFA in Acetonitrile.
      
    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate all peaks with a signal-to-noise (S/N) ratio > 10. Calculate relative purity as:

    
    .
    
Protocol 2: qNMR Absolute Purity Assessment

Causality & Design: qNMR requires an internal calibrant (IC) that is highly pure, stable, and produces signals that do not overlap with the analyte[6]. Dimethyl sulfone (


) is chosen because it provides a sharp, distinct singlet at ~3.0 ppm in 

, perfectly isolated from the pyrazole aromatic protons (~6.8 ppm and ~7.5 ppm) and the ethyl group multiplets[6].

Step-by-Step Methodology:

  • 
     Relaxation Measurement:  Perform an inversion-recovery NMR experiment on the sample mixture.
    
    • Self-Validation Check: Determine the longest longitudinal relaxation time (

      
      ) of the signals intended for quantification. Set the acquisition relaxation delay (
      
      
      
      ) to at least
      
      
      (typically
      
      
      = 30–60 seconds) to guarantee >99% return to thermal equilibrium between scans, preventing signal truncation[7].
  • Sample Preparation: Using a microbalance (

    
     mg), accurately weigh ~15.0 mg of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate and ~5.0 mg of high-purity 
    
    
    
    (Certified Reference Material) into the same vial[6]. Co-dissolve completely in 0.6 mL of
    
    
    [8]. Transfer to a high-quality 5 mm NMR tube[7].
  • NMR Acquisition: Acquire the

    
     NMR spectrum at 400 MHz or higher. Use a 90° excitation pulse, 64 scans to achieve an S/N > 250, and the validated 
    
    
    
    delay[7].
  • Data Processing & Calculation: Apply a 0.3 Hz exponential line broadening[8]. Phase and baseline correct the spectrum manually[8]. Integrate the pyrazole C4-H proton (1H) and the

    
     singlet (6H).
    
  • Absolute Purity Calculation:

    
    
    (Where I = integral, N = number of protons, M = molar mass, m = mass, P = purity)[8].
    

Workflow Visualization

PurityWorkflow cluster_HPLC HPLC-UV Workflow cluster_qNMR qNMR Workflow Start Synthesized/Sourced Ethyl 1-ethyl-1H-pyrazole-5-carboxylate HPLC_Prep Sample Prep: Dissolve in MeCN/H2O Start->HPLC_Prep qNMR_Prep Sample Prep: Co-dissolve with Internal Standard (e.g., DMSO2 in CDCl3) Start->qNMR_Prep HPLC_Run Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Prep->HPLC_Run HPLC_Detect UV Detection (e.g., 254 nm) Area Normalization HPLC_Run->HPLC_Detect Compare Data Reconciliation & Orthogonal Validation HPLC_Detect->Compare Relative Purity (%) qNMR_Run 1H NMR Acquisition (90° Pulse, D1 > 5*T1) qNMR_Prep->qNMR_Run qNMR_Detect Signal Integration Absolute Mass % Calculation qNMR_Run->qNMR_Detect qNMR_Detect->Compare Absolute Purity (w/w %) Final Certified High-Purity Compound Compare->Final

Orthogonal purity assessment workflow comparing HPLC-UV and qNMR methodologies.

Comparative Performance & Experimental Data

When evaluating a batch of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate, discrepancies between HPLC and qNMR are common and scientifically revealing[4]. The table below summarizes the comparative performance metrics based on standard analytical validation guidelines.

Analytical MetricHPLC-UV (Area Normalization)qNMR (Internal Calibration)
Output Type Relative Purity (Area %)Absolute Purity (Mass w/w %)
Accuracy Moderate (Assumes equal UV response)Extremely High (Primary ratio method)
Precision (RSD) < 0.5%< 1.0% (Dependent on S/N and weighing)
Reference Standard Required for each specific impurityOnly one universal internal standard needed
Detection Scope UV-active chromophores onlyAll proton-containing compounds
Analysis Time ~20 mins per run (excluding method dev)~15 mins per run (including

delays)
Typical Result *99.8% (Overestimated)98.2% (True mass fraction)

*Data Interpretation Note: In a typical scenario, HPLC might report a purity of 99.8% because it fails to detect residual inorganic salts or aliphatic solvents (like trace ethyl acetate from extraction)[4]. qNMR, being a mass-balance technique, accounts for these invisible impurities by measuring the exact molar ratio of the pyrazole against the internal standard, revealing the true absolute purity of 98.2%[6].

Conclusion

For routine in-process monitoring of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate synthesis, HPLC-UV provides the necessary speed, sensitivity, and separation power to track reaction progression and detect trace chromophoric degradants[9]. However, for the final release of this compound as a critical starting material in drug development, qNMR is the superior, authoritative technique. It eliminates the blind spots associated with UV response factors and provides a traceable, absolute mass fraction[6]. Employing both methods orthogonally ensures the highest standard of scientific integrity.

References

  • ChemScene. "1007460-78-7 | Ethyl 1-ethyl-1h-pyrazole-5-carboxylate". ChemScene.
  • US Patent US8658635B2. "Benzpyrazol derivatives as inhibitors of PI3 kinases". Google Patents.
  • Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS". Enovatia.
  • BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid". BenchChem.
  • BenchChem. "Quantitative NMR (qNMR) for High-Precision Purity Assessment of 2-Acetylfuran: A Comparative Guide". BenchChem.
  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry (via NCBI PMC), 2014.
  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma.
  • American Chemical Society (ACS). "Purity by Absolute qNMR Instructions". ACS.
  • SPECIFIC POLYMERS. "HPLC, a modular technique that complements NMR". SPECIFIC POLYMERS.

Sources

Validation

comparing the reactivity of pyrazole-3-carboxylate vs. pyrazole-5-carboxylate

This guide provides an in-depth technical comparison of Pyrazole-3-carboxylate and Pyrazole-5-carboxylate . It focuses on the critical distinctions in regioselectivity, C-H activation potential, and synthetic utility for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Pyrazole-3-carboxylate and Pyrazole-5-carboxylate . It focuses on the critical distinctions in regioselectivity, C-H activation potential, and synthetic utility for drug development.

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary: The Tautomeric Paradox

For the uninitiated, the distinction between pyrazole-3-carboxylate and pyrazole-5-carboxylate often appears semantic. In their N-unsubstituted forms (1H-pyrazoles), these two species are tautomers and exist in rapid equilibrium.

However, once the nitrogen is substituted (e.g., N-alkylation), the "mask" falls, and two distinct isomers with drastically different chemical behaviors emerge.

  • 1-Alkyl-pyrazole-3-carboxylate (1,3-isomer): The "Open" Isomer. Characterized by high C5-reactivity (C-H activation), lower steric hindrance at the ester, and is generally the thermodynamic product of alkylation.

  • 1-Alkyl-pyrazole-5-carboxylate (1,5-isomer): The "Congested" Isomer. Characterized by significant steric clash between the N-substituent and the ester, resistance to hydrolysis, and inertness toward C-H activation.

Key Decision Matrix:

Feature 1-Alkyl-3-Carboxylate 1-Alkyl-5-Carboxylate
Formation (Alkylation) Major Product (Kinetic & Thermodynamic) Minor Product (Requires directing groups)
C5-H Acidity High (Lithiation facile) N/A (Blocked by ester)
C3-H Acidity N/A (Blocked by ester) Very Low (Lithiation difficult)
Ester Hydrolysis Fast Slow (Steric hindrance from N-R)

| C4-EAS Reactivity | High | Moderate (Steric/Electronic deactivation) |[1][2][3]

Structural Dynamics & Tautomerism

Before functionalization, the location of the carboxylate group is fluid. In solution, the equilibrium position is dictated by solvent polarity and hydrogen bonding.

Tautomerism cluster_0 Tautomeric Equilibrium (N-Unsubstituted) T3 3-Carboxylate Tautomer (H on N1, Ester at C3) T5 5-Carboxylate Tautomer (H on N2, Ester at C5) T3->T5 Rapid H-Shift

Caption: In the absence of N-substitution, the 3- and 5-carboxylate forms interconvert rapidly. The 3-carboxylate is typically favored due to reduced repulsion between the lone pair and the carbonyl oxygen.

The Regioselectivity Challenge: N-Alkylation

The most common synthetic bottleneck is converting the parent pyrazole-3-carboxylate into a specific N-alkyl isomer.

The "Default" Outcome: 1,3-Selectivity

When alkylating ethyl pyrazole-3-carboxylate with an alkyl halide (R-X) and a base (e.g.,


 or 

), the reaction overwhelmingly favors the 1-alkyl-3-carboxylate .
  • Mechanism: The pyrazolate anion has two nucleophilic nitrogens.

    • N1 (Distal to Ester): Sterically unencumbered.

    • N2 (Proximal to Ester): Shielded by the carboxylate group and electronically deactivated by the electron-withdrawing nature of the ester (inductive effect).

  • Result: The incoming electrophile attacks N1, locking the ester at the 3-position.

Strategies for 1,5-Selectivity

Obtaining the 1,5-isomer (where the alkyl group is adjacent to the ester) requires deliberate engineering:

  • Mitsunobu Reaction: Often gives higher ratios of the 1,5-isomer compared to alkyl halides due to the mechanics of the betaine intermediate.

  • Transient Blocking: Using a bulky silyl group (e.g., SEM or THP) that favors the less hindered position, followed by alkylation and deprotection, can sometimes invert selectivity, though this is substrate-dependent.

  • Cyclization (De Novo Synthesis): The most reliable method for 1,5-isomers is not alkylation, but cyclizing a hydrazine (

    
    ) with a 1,3-dicarbonyl equivalent. The R-group on the hydrazine dictates the position.
    

Reactivity Profile: The "Fixed" Isomers

Once the nitrogen is substituted, the reactivity of the two isomers diverges sharply.

A. C-H Activation (Lithiation)

This is the most critical chemical difference for drug discovery (e.g., fragment elaboration).

  • 1-Alkyl-3-Carboxylate (C5-H is free):

    • Reactivity: High. The C5 proton is adjacent to the electronegative N1. Treatment with n-BuLi or LDA results in rapid, clean lithiation at C5.

    • Application: Allows introduction of electrophiles (halogens, formyl, aryl) at the 5-position.

  • 1-Alkyl-5-Carboxylate (C3-H is free):

    • Reactivity: Very Low. The C3 proton is far less acidic than C5. The "Adjacent Lone Pair Effect" is absent at C3.[4] Attempts to lithiate often lead to decomposition or attack on the ester function rather than deprotonation.

B. Electrophilic Aromatic Substitution (EAS)

Both isomers undergo EAS (nitration, bromination) at the C4 position . However, the 1,5-isomer is generally less reactive.

  • Reason: In the 1,5-isomer, the electron-withdrawing ester is physically closer to the N-alkyl group, potentially creating a more electron-deficient local environment around the ring system compared to the 1,3-isomer.

C. Hydrolysis & Saponification
  • 1,3-Isomer: Hydrolyzes under standard conditions (LiOH/THF/Water).

  • 1,5-Isomer: Hydrolysis is significantly slower due to the ortho-effect . The N-alkyl group sterically hinders the attack of the hydroxide ion on the adjacent carbonyl carbon.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Methyl-1H-pyrazole-3-carboxylate (1,3-Isomer)

This protocol utilizes the steric preference of N1 to yield the 1,3-isomer as the major product.

Materials:

  • Ethyl 1H-pyrazole-3-carboxylate (1.0 eq)

  • Methyl Iodide (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (0.2 M)

Procedure:

  • Dissolution: Dissolve ethyl 1H-pyrazole-3-carboxylate in anhydrous acetonitrile.

  • Base Addition: Add

    
     in one portion. Stir at room temperature for 15 minutes.
    
  • Alkylation: Dropwise add Methyl Iodide. (Caution: Exothermic).

  • Reaction: Stir at ambient temperature for 4–6 hours. Monitor by TLC (the 1,3-isomer is typically more polar than the 1,5-isomer, though this varies by solvent system).

  • Workup: Filter off inorganic solids. Concentrate the filtrate.

  • Purification: The crude residue will contain ~90:10 ratio of 1,3:1,5 isomers. Recrystallization from Hexane/EtOAc often yields pure 1,3-isomer.

Protocol B: C-H Activation of 1-Methyl-pyrazole-3-carboxylate

Validates the high reactivity of the C5 position in the 1,3-isomer.

Materials:

  • Ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • THF (Anhydrous)

  • Electrophile (e.g., DMF or

    
    )
    

Procedure:

  • Cooling: Dissolve substrate in THF and cool to -78°C under Argon.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. The solution often turns yellow/orange, indicating the formation of the C5-lithio species.

  • Incubation: Stir at -78°C for 45 minutes.

  • Quench: Add the electrophile (e.g., DMF) neat.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Result: Yields the 1-methyl-5-formyl-pyrazole-3-carboxylate. Note: This reaction fails with the 1,5-isomer substrate.

Visualizing the Reactivity Pathways

ReactivityPathways cluster_Alkylation N-Alkylation (Me-I / Base) cluster_Reactivity Downstream Reactivity Start Ethyl 1H-pyrazole-3-carboxylate Isomer13 1,3-Isomer (Major Product) Start->Isomer13 Attack at N1 (Less Hindered) Isomer15 1,5-Isomer (Minor Product) Start->Isomer15 Attack at N2 (Hindered) C5_Lithiation C5-Lithiation (Success) Isomer13->C5_Lithiation n-BuLi / -78°C C3_Lithiation C3-Lithiation (Failure/Decomp) Isomer15->C3_Lithiation n-BuLi / -78°C

Caption: The divergence in synthesis and reactivity. Alkylation favors the 1,3-isomer, which subsequently offers superior C-H activation capabilities at the C5 position.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
    • Source: MDPI, Molecules.
    • URL:[Link]

  • C-H Activation Differences

    • Title: Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers.[4]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Steric Redirection Strategies

    • Title: Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters.[5][6]

    • Source: Tetrahedron Letters (via ScienceDirect).
    • URL:[Link]

  • General Pyrazole Chemistry

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
    • Source: MDPI.
    • URL:[Link]

Sources

Comparative

cost-benefit analysis of different synthetic routes to Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

Executive Summary Ethyl 1-ethyl-1H-pyrazole-5-carboxylate is a highly valuable heterocyclic building block utilized in the development of advanced active pharmaceutical ingredients (APIs), including PI3Kδ inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-ethyl-1H-pyrazole-5-carboxylate is a highly valuable heterocyclic building block utilized in the development of advanced active pharmaceutical ingredients (APIs), including PI3Kδ inhibitors and PPAR agonists . The primary challenge in synthesizing N-alkylated pyrazole-5-carboxylates is overcoming the inherent tautomerism and steric hindrance of the pyrazole core, which heavily dictates regioselectivity.

This guide provides an objective, data-driven comparison of the two predominant synthetic methodologies: Direct N-Alkylation (thermodynamically controlled) and Directed C5-Lithiation (kinetically/regiochemically controlled).

Mechanistic Causality & Pathway Analysis

The synthesis of substituted pyrazoles often forces process chemists to choose between operational simplicity and regiochemical purity.

SynthesisRoutes SM1 Ethyl 1H-pyrazole-3-carboxylate + Ethyl Iodide (EtI) Prod_Major Ethyl 1-ethyl-1H-pyrazole-3-carboxylate (Major Isomer: ~80%) SM1->Prod_Major N2 Alkylation (Sterically Favored) Prod_Minor Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (Target Minor: ~20%) SM1->Prod_Minor N1 Alkylation (Sterically Hindered) SM2 1-Ethyl-1H-pyrazole + n-BuLi (-78°C) Inter2 1-Ethyl-1H-pyrazole-5-carboxylic acid (Intermediate) SM2->Inter2 1. C5-Lithiation 2. CO2 Quench Target Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (Target Pure: >95%) Inter2->Target EtOH / H2SO4 (Esterification)

Figure 1: Divergent synthetic pathways comparing direct N-alkylation versus C5-directed lithiation.

Route A: Direct N-Alkylation (The Steric Challenge)

This route relies on the base-mediated alkylation of ethyl 1H-pyrazole-3-carboxylate. Because the C3 and C5 positions are tautomeric in solution, the electrophilic attack by ethyl iodide is governed almost entirely by steric hindrance. The bulky ethyl ester group sterically shields the adjacent nitrogen (N1). Consequently, alkylation preferentially occurs at the less hindered nitrogen (N2), yielding the undesired 3-carboxylate isomer as the major product.

Route B: Directed C5-Lithiation (The Regiocontrolled Approach)

This route circumvents steric penalties by exploiting the intrinsic C-H acidity of the pyrazole ring. Treatment of 1-ethyl-1H-pyrazole with a strong base (n-butyllithium) results in highly regioselective deprotonation at the C5 position, driven by the strong inductive electron-withdrawing effect of the adjacent N1 nitrogen .

LithiationMechanism N1 1-Ethyl-1H-pyrazole N2 Pre-lithiation Complex (Li+ Coordination) N1->N2 n-BuLi (THF, -78°C) N3 C5-Lithiated Species (Thermodynamic Sink) N2->N3 C5-H Deprotonation (Highest C-H Acidity) N4 Carboxylic Acid (After CO2 quench) N3->N4 1. CO2 (s) 2. H3O+

Figure 2: Mechanistic sequence of the highly regioselective C5-directed lithiation of 1-ethylpyrazole.

Experimental Protocols (Self-Validating Workflows)

To ensure high scientific integrity, the following methodologies are designed as self-validating systems, incorporating in-process controls (IPCs) and causality-driven steps.

Protocol A: Direct N-Alkylation

Objective: Synthesize the target via direct substitution, acknowledging the requirement for rigorous downstream chromatographic resolution.

  • Reaction Setup: Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF (0.5 M). Add anhydrous K₂CO₃ (2.0 eq).

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise at 0 °C. Causality: Maintaining a low initial temperature minimizes polyalkylation and degradation, though it cannot override the thermodynamic preference for N2 attack.

  • Heating & IPC: Warm to 60 °C and stir for 12 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is deemed complete when the starting material mass ([M+H]⁺ 141) is fully consumed and replaced by two distinct isobaric peaks at [M+H]⁺ 169, representing the two regioisomers.

  • Workup & Separation: Quench with water and extract with EtOAc. The critical bottleneck is the chromatographic separation of the 3-carboxylate (major, higher Rf) from the 5-carboxylate (minor, lower Rf) using a gradient of hexanes/EtOAc.

  • Analytical Verification: Confirm regiochemistry via 2D NOESY NMR. The target 5-carboxylate will lack an NOE cross-peak between the N-ethyl CH₂ protons and any pyrazole ring proton. Conversely, the undesired 3-carboxylate will show a strong NOE between the N-ethyl CH₂ and the C5-H proton.

Protocol B: Directed C5-Lithiation & Esterification

Objective: Synthesize the target with >95% regioselectivity via a two-step metalation-esterification sequence.

Step 1: Lithiation and CO₂ Quench

  • Cryogenic Setup: Dissolve 1-ethyl-1H-pyrazole (1.0 eq) in anhydrous THF (0.3 M) under a strict argon atmosphere. Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Metalation: Add n-butyllithium (2.5 M in hexanes, 1.05 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

    • Causality: Cryogenic temperatures are mandatory to prevent the highly reactive C5-lithiated intermediate from undergoing ring-opening or nucleophilic attack on the solvent.

  • Electrophilic Quench: Vigorously bubble anhydrous CO₂ gas through the solution for 30 minutes.

    • Self-Validation: The reaction mixture will rapidly transition into a thick white slurry (the insoluble lithium carboxylate salt), providing immediate visual confirmation of successful carboxylation.

  • Workup: Quench with 1M HCl to pH 2, extract with EtOAc, and concentrate to yield 1-ethyl-1H-pyrazole-5-carboxylic acid as a highly pure white solid.

Step 2: Fischer Esterification 5. Esterification: Dissolve the crude acid in absolute ethanol (0.2 M). Add a catalytic amount of concentrated H₂SO₄ (0.1 eq). Reflux for 24–72 hours . 6. Workup: Concentrate in vacuo, partition between dichloromethane (DCM) and saturated NaHCO₃ to neutralize the acid catalyst. Extract and dry the organic layer to yield pure ethyl 1-ethyl-1H-pyrazole-5-carboxylate.

Cost-Benefit Analysis & Quantitative Comparison

The decision between these two routes ultimately depends on the scale of the synthesis and the facility's infrastructure.

MetricRoute A: Direct N-AlkylationRoute B: Directed C5-Lithiation
Regioselectivity Poor (~1:4 ratio favoring undesired N2 isomer)Excellent (>95% target C5 isomer)
Overall Yield Low (15–20% isolated after chromatography)High (65–75% over two steps)
Raw Material Cost Low (Commodity reagents: EtI, K₂CO₃)Moderate (Requires n-BuLi, anhydrous THF)
Operational Safety High (Standard benchtop conditions)Low (Requires cryogenic -78 °C & pyrophoric handling)
Downstream Processing Labor-intensive (Difficult column chromatography)Streamlined (Simple acid/base extractions)

Conclusion & Recommendations

For discovery and research-scale synthesis (milligram to low-gram quantities) where cryogenic capabilities are readily available, Route B (Directed C5-Lithiation) is unequivocally the superior choice. It guarantees high regioselectivity, eliminates the need for wasteful and tedious chromatographic separations, and provides a clean impurity profile.

Conversely, if scaling to pilot-plant levels where the use of n-butyllithium at -78 °C poses unacceptable safety or infrastructural risks, Route A (Direct N-Alkylation) may be utilized. However, process chemists must account for the severe yield penalty and the substantial solvent waste generated during the mandatory chromatographic resolution of the regioisomers. In such scale-up scenarios, exploring alternative protecting-group strategies or continuous flow lithiation is highly recommended to bridge the gap between safety and regioselectivity.

References

  • Title: Benzpyrazol derivatives as inhibitors of PI3 kinases (US8658635B2)
  • Title: Substituted pyrazoles as PPAR agonists (JP2007511485A)
  • Title: N-aryl pyrazoles: DFT calculations of CH acidity and deprotonative metallation using a combination of lithium and zinc amides Source: ResearchGate / Chemistry - A European Journal URL: [Link]

  • Title: Inhibitors of PI3-kinase activity (US8076326B2)
Validation

The Pyrazole Advantage: A Comparative Guide to Biological Targets in Drug Discovery

Topic: Literature Review of the Biological Targets of Pyrazole-Based Compounds Content Type: Publish Comparison Guide Executive Summary: The Pyrazole Scaffold In medicinal chemistry, the pyrazole ring (a 5-membered heter...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of the Biological Targets of Pyrazole-Based Compounds Content Type: Publish Comparison Guide

Executive Summary: The Pyrazole Scaffold

In medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is not merely a structural linker; it is a functional pharmacophore.[1][2] Its ability to act simultaneously as a hydrogen bond donor (NH) and acceptor (N) allows it to mimic peptide bonds and interact with the hinge regions of kinase ATP-binding pockets.

This guide critically analyzes the biological targets of pyrazole-based compounds, comparing their performance against alternative scaffolds.[2] We focus on three primary target classes: Protein Kinases , Cyclooxygenases (COX) , and G-Protein Coupled Receptors (GPCRs) .

Target Class I: Protein Kinases (The Dominant Domain)

The pyrazole scaffold is ubiquitous in kinase inhibition due to its ability to form bidentate hydrogen bonds with the kinase hinge region.

Case Study A: Janus Kinases (JAK)

The Pyrazole Benchmark: Ruxolitinib (JAK1/JAK2 inhibitor) The Alternative: Tofacitinib (Pyrrolo[2,3-d]pyrimidine scaffold)[3][4]

Ruxolitinib utilizes a pyrazole ring fused to a pyrimidine system to achieve high selectivity for JAK1 and JAK2 over JAK3. This contrasts with Tofacitinib, which uses a pyrrolo-pyrimidine scaffold and exhibits a different selectivity profile, favoring JAK3 and JAK1.

Comparative Performance Data:

CompoundScaffold TypeTarget SelectivityIC50 (JAK1)IC50 (JAK2)IC50 (JAK3)Clinical Indication
Ruxolitinib Pyrazole -basedJAK1 / JAK23.3 nM2.8 nM428 nMMyelofibrosis
Tofacitinib Pyrrolo-pyrimidineJAK3 / JAK1112 nM20 nM1 nMRheumatoid Arthritis
Baricitinib Pyrazole -basedJAK1 / JAK25.9 nM5.7 nM>400 nMRheumatoid Arthritis

Data Source: Derived from FDA Pharmacology Reviews and comparative biochemical assays [1, 2].

Expert Insight: The pyrazole moiety in Ruxolitinib is critical for its >100-fold selectivity against JAK3. This structural choice minimizes the risk of NK cell depletion (a side effect linked to JAK3 inhibition) compared to Tofacitinib.

Case Study B: Anaplastic Lymphoma Kinase (ALK)

The Pyrazole Benchmark: Crizotinib The Alternative: Alectinib (Carbazole-based, non-pyrazole)

Crizotinib was the first-in-class ALK inhibitor, featuring a pyrazole ring that interacts with the ATP-binding pocket. However, second-generation inhibitors like Alectinib moved away from the pyrazole scaffold to improve CNS penetration and overcome resistance mutations.

  • Crizotinib (Pyrazole): Potent against ALK (IC50 ~20 nM) but poor blood-brain barrier penetration.

  • Alectinib (Non-pyrazole): Higher potency (IC50 ~1.9 nM) and superior CNS activity.

Target Class II: Enzymes (COX-2 Inhibition)

The development of COX-2 selective inhibitors ("coxibs") relies heavily on the pyrazole scaffold to fit the larger hydrophobic side pocket of the COX-2 enzyme, which is absent in COX-1.

The Pyrazole Benchmark: Celecoxib The Alternative: Diclofenac (Phenylacetic acid) & Etoricoxib (Pyridine-based)

Selectivity Comparison:

CompoundScaffoldCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX1/COX2)
Celecoxib Pyrazole 15.00.04~375
Diclofenac Phenylacetic acid1.60.05~29
Etoricoxib Pyridine>1000.005>1000

Note: Selectivity ratios vary by assay conditions (whole blood vs. recombinant enzyme). Data standardized from comparative meta-analyses [3, 4].

Mechanism: The pyrazole ring of Celecoxib serves as a rigid central template that orients the sulfonamide group into the COX-2 specific side pocket (Arg513), a mechanism distinct from the carboxylate binding of NSAIDs like Diclofenac.

Visualizing the Mechanism

The following diagram illustrates the JAK-STAT signaling pathway, a primary target for pyrazole-based kinase inhibitors like Ruxolitinib.

JAK_STAT_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 (Target of Pyrazoles) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Blocks ATP Binding

Caption: Figure 1.[2] The JAK-STAT signaling cascade.[5] Pyrazole-based inhibitors (e.g., Ruxolitinib) competitively bind to the ATP pocket of JAK enzymes, preventing STAT phosphorylation and downstream gene transcription.

Experimental Protocols for Target Validation

To validate a pyrazole derivative against a kinase target, the following ADP-Glo™ Kinase Assay protocol is recommended. This assay is superior to radiometric methods for high-throughput screening due to its high signal-to-noise ratio.

Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo)

Objective: Determine the IC50 of a novel pyrazole compound against Recombinant JAK2.

Reagents:

  • Recombinant JAK2 enzyme (0.2 ng/µL)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Ultrapure ATP (10 µM)

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

  • Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Workflow:

  • Compound Preparation: Prepare 3-fold serial dilutions of the pyrazole test compound in 100% DMSO. Dilute further into Assay Buffer (Final DMSO < 1%).

  • Enzyme Reaction:

    • Add 2 µL of JAK2 enzyme to a 384-well white plate.

    • Add 1 µL of Test Compound. Incubate for 10 min at Room Temperature (RT).

    • Initiate reaction by adding 2 µL of ATP/Substrate mix.

    • Incubate for 60 min at RT.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (Terminates reaction and depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase signal). Incubate 30 min.

  • Data Analysis: Measure luminescence. Normalize data to "No Enzyme" (0% activity) and "Vehicle Control" (100% activity). Fit to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Validation Check: A valid assay must show a Z' factor > 0.5. Use Staurosporine or Ruxolitinib as a positive control; Ruxolitinib should yield an IC50 ~3 nM.

Target Validation Workflow

The following diagram outlines the logical progression from synthesizing a pyrazole scaffold to validating its biological target.

Target_Validation_Workflow Synthesis Pyrazole Synthesis (Knorr/Vilsmeier-Haack) Docking In Silico Docking (Target Fit) Synthesis->Docking Design Biochem Biochemical Assay (IC50 / ADP-Glo) Docking->Biochem Screening Cellular Cellular Assay (Western Blot / Viability) Biochem->Cellular Hit Confirmation Selectivity Selectivity Profiling (Kinome Scan) Cellular->Selectivity Lead Opt Selectivity->Synthesis SAR Refinement

Caption: Figure 2. Iterative workflow for validating pyrazole-based biological targets. The process moves from computational prediction to biochemical verification and selectivity profiling.

Conclusion

The pyrazole scaffold remains a "privileged structure" in drug discovery, particularly for kinase and enzyme inhibitors. Its success lies in its versatility:

  • Selectivity: In JAK inhibitors, it drives selectivity for JAK1/2 over JAK3.

  • Specificity: In COX-2 inhibitors, it enables binding to the unique hydrophobic side pocket.

  • Adaptability: It serves as a robust bioisostere for phenyl and heteroaryl rings.

For researchers developing new chemical entities (NCEs), the pyrazole ring offers a proven starting point, but success depends on rigorous selectivity profiling against structurally similar off-targets (e.g., checking a JAK inhibitor against the broader kinome).

References

  • FDA Center for Drug Evaluation and Research. (2011). Pharmacology/Toxicology Review: Jakafi (Ruxolitinib). Retrieved from [Link]

  • Meyer, D. M., et al. (2010). "Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis." Journal of Inflammation, 7:41. [Link]

  • Cryer, B., & Feldman, M. (1998). "Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs." The American Journal of Medicine, 104(5), 413-421. [Link]

  • Riendeau, D., et al. (2001). "Comparison of the cyclooxygenase-1 inhibitory properties of nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, using sensitive microsomal and platelet assays." Canadian Journal of Physiology and Pharmacology, 79(10), 803-816. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

An essential component of rigorous scientific research is the mastery of chemical handling and safety. As a Senior Application Scientist, I have designed this operational guide to provide researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of rigorous scientific research is the mastery of chemical handling and safety. As a Senior Application Scientist, I have designed this operational guide to provide researchers, scientists, and drug development professionals with a definitive, self-validating framework for handling Ethyl 1-ethyl-1H-pyrazole-5-carboxylate .

Rather than merely listing safety rules, this guide emphasizes the causality behind each protocol, ensuring that your laboratory builds a culture of proactive risk management and deep technical understanding.

Chemical Profile & Hazard Causality

Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (CAS: 1007460-78-7) is a highly valuable building block in the synthesis of pyrazole-containing pharmacophores[1]. However, its specific molecular structure dictates strict handling parameters:

  • Molecular Weight: 168.19 g/mol

  • Storage Requirements: Sealed in dry conditions at 2-8°C[1].

  • Hazard Profile (The "Why"):

    • Dermal Risk: The lipophilic nature of the ethyl ester group allows the molecule to easily penetrate the skin's stratum corneum. Standard latex gloves offer insufficient barrier protection against organic esters.

    • Reactivity & Flammability: The compound carries specific precautionary codes (e.g., P210, P222), indicating it must be kept away from open flames and prolonged contact with air[2].

    • Thermal Sensitivity: Because it is stored at 2-8°C, opening the container immediately at room temperature will cause atmospheric moisture to condense on the chemical, leading to rapid ester hydrolysis and product degradation.

Personal Protective Equipment (PPE) Matrix

According to 3[3], PPE is the critical final line of defense after engineering controls. The following matrix outlines the required gear and the quantitative/mechanistic rationale for each choice.

PPE CategorySpecification & StandardCausality / Operational Rationale
Hand Protection 100% Nitrile Gloves (≥ 5 mil thickness)Nitrile provides superior chemical resistance against lipophilic esters compared to latex[4]. Replace every 2 hours or immediately upon contamination.
Eye Protection ANSI Z87.1-certified Safety GogglesProtects against micro-splashes and aerosolized particulates during powder transfer. Indirect venting prevents vapor intrusion[4].
Body Protection Flame-Resistant (FR) Lab CoatMitigates risk from potential flammability (P210 hazard code)[2]. Must be fully buttoned to prevent skin exposure.
Footwear Closed-toe, non-porous shoesPrevents dermal exposure from accidental drops or floor spills. Canvas or mesh shoes are strictly prohibited[4].

Workflow Visualization

The following diagram illustrates the logical progression of safety validation, chemical handling, and conditional spill management.

Workflow cluster_PPE PPE Donning & Validation Start Risk Assessment: Ethyl 1-ethyl-1H-pyrazole-5-carboxylate Coat 1. Don FR Lab Coat Start->Coat Glasses 2. ANSI Z87.1 Goggles Coat->Glasses Gloves 3. Nitrile Gloves (Inflation Test) Glasses->Gloves Hood Engineering Control: Verify Fume Hood Velocity Gloves->Hood Action Operational Handling: Weighing & Transfer Hood->Action Spill Spill Detected? Action->Spill Cleanup Spill Management Protocol Spill->Cleanup Yes Dispose Hazardous Waste Disposal Spill->Dispose No Cleanup->Dispose

Fig 1: PPE donning, handling, and spill management workflow for pyrazole derivatives.

Operational Handling Protocol

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation check is successful.

Phase 1: Preparation & Engineering Controls

  • Temperature Equilibration: Remove the sealed vial of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate from 2-8°C storage[1]. Place it in a desiccator for 30 minutes to reach ambient temperature. Validation: The vial exterior must be completely free of condensation before opening.

  • Hood Verification: Ensure the chemical fume hood is operational. Validation: Check the digital monitor to confirm a face velocity of 80-100 feet per minute (fpm). This is the primary engineering control against aerosolized inhalation[3].

  • PPE Donning & Validation: Don the FR lab coat and safety goggles. Perform a "glove inflation test" by trapping air in the nitrile gloves and squeezing to check for pinhole leaks before wearing. Validation: Gloves must hold air pressure without deflating.

Phase 2: Chemical Transfer 4. Static Mitigation: Use an anti-static weighing boat and a grounded stainless steel spatula. Causality: Fine organic powders can accumulate static charge, causing them to repel, aerosolize, and bypass the fume hood's containment. 5. Weighing: Carefully dispense the required mass inside the fume hood at least 6 inches behind the sash to ensure optimal vapor capture. 6. Sealing & Storage: Immediately purge the source vial with an inert gas (Argon or Nitrogen) to displace air (adhering to P222 precautions)[2]. Seal tightly with Parafilm and return to 2-8°C storage.

Spill Management & Disposal Plan

In the event of an accidental release, follow this procedural guidance based on the authoritative standards from 5[5].

Spill Response Protocol:

  • Isolate: Alert nearby personnel and isolate the spill area. Lower the fume hood sash if the spill occurred inside.

  • Contain: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Causality: Do not use combustible materials like paper towels, as the compound carries flammability risks[2].

  • Collect: Sweep the absorbed mixture using a non-sparking tool (e.g., plastic dustpan) to prevent ignition. Place the material into a chemically compatible, sealable hazardous waste container.

  • Decontaminate: Wash the spill surface with a mild detergent solution, followed by a thorough water rinse.

Waste Disposal Plan:

  • Segregation: Do not mix pyrazole ester waste with strong oxidizing agents, strong acids, or strong bases. Causality: Mixing can trigger rapid, exothermic hydrolysis of the ester group.

  • Labeling: Clearly label the waste container as "Hazardous Organic Waste - Contains Ethyl 1-ethyl-1H-pyrazole-5-carboxylate".

  • Disposal: Route the sealed container to your facility's Environmental Health and Safety (EHS) department for high-temperature incineration, in compliance with EPA and local regulations[5].

References

  • ChemScene.
  • Ambeed.
  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards".
  • Occupational Safety and Health Administration (OSHA).
  • Lab Manager. "Personal Protective Equipment (PPE)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.